l-Leucyl-d-leucine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYQJIKPJDLLB-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of L-Leucyl-D-leucine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of peptide research and therapeutics, the exploration of dipeptides containing non-proteinogenic D-amino acids represents a frontier of significant interest. The strategic incorporation of a D-amino acid into a peptide backbone can dramatically alter its biochemical and pharmacokinetic profile, offering advantages in stability and bioavailability. This guide focuses on L-Leucyl-D-leucine, a dipeptide of the essential amino acid L-leucine and its stereoisomer, D-leucine. As a Senior Application Scientist, this document is crafted to provide a comprehensive technical overview, grounded in scientific literature, to empower researchers in their exploration of this intriguing molecule. We will delve into its synthesis, structural attributes, and critically, its interactions within biological systems, providing both foundational knowledge and actionable experimental insights.
Molecular Architecture and Physicochemical Profile
This compound is a dipeptide formed through a peptide bond between the carboxyl group of L-leucine and the amino group of D-leucine. This specific stereochemical arrangement is central to its unique biochemical properties.
Structural Representation
The fundamental structure of this compound is depicted below. The chirality of the alpha-carbons is a key determinant of its three-dimensional conformation and subsequent interactions with biological macromolecules.
Caption: Structure of this compound.
Physicochemical Data Summary
A compilation of key physicochemical properties for this compound is presented in Table 1. These parameters are crucial for predicting its behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₃ | PubChem[1] |
| Molecular Weight | 244.33 g/mol | PubChem[1] |
| IUPAC Name | (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | PubChem[1] |
| Computed XLogP3 | -1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A generalized workflow for its preparation is outlined below.
Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
A crucial aspect of synthesizing L-D dipeptides is the careful selection of protecting groups and coupling reagents to minimize racemization. The use of urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) on the N-terminus of the L-amino acid is standard practice to prevent racemization during activation of the carboxyl group.
Characterization and Analytical Methods
Confirmation of the successful synthesis and purity of this compound relies on a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the synthesized dipeptide and for its purification. Chiral HPLC methods can be employed to confirm the enantiomeric purity of the final product.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of the dipeptide.
Biochemical Profile: Stability and Biological Interactions
The presence of a D-amino acid at the C-terminus of this compound is predicted to confer significant resistance to enzymatic degradation, a key consideration in drug development.
Enzymatic Stability
Peptides composed solely of L-amino acids are generally susceptible to rapid degradation by proteases and peptidases present in biological fluids and tissues. The introduction of a D-amino acid can render the peptide bond resistant to cleavage by these enzymes, which are stereospecific for L-amino acid substrates.[2]
Expected Resistance to Common Proteases:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus. While the N-terminal L-leucine could be a substrate, the subsequent L-D peptide bond is expected to be resistant.
-
Carboxypeptidases: These enzymes cleave amino acids from the C-terminus. The C-terminal D-leucine is not a natural substrate for most carboxypeptidases, thus conferring stability.
-
Endopeptidases (e.g., Trypsin, Chymotrypsin): These enzymes cleave within the peptide chain at specific recognition sites. The L-D peptide bond is generally not recognized by these enzymes.
Experimental Insight from a Related Dipeptide:
A study on the hydrolysis of leucyl-leucine by whole cells of Streptococcus cremoris demonstrated that the breakdown of this L-L dipeptide is an energy-dependent process.[3] While this study does not directly address this compound, it highlights that even for L-L dipeptides, enzymatic hydrolysis is a complex cellular process. The presence of a D-amino acid in this compound would be expected to significantly hinder such enzymatic activity.
Plasma Stability
The stability of peptides in plasma is a critical parameter for their potential therapeutic use. Peptides containing D-amino acids have been shown to exhibit enhanced stability in serum and plasma due to their resistance to proteolytic degradation.[4][5][6]
Experimental Protocol: Plasma Stability Assay
A standardized protocol to assess the stability of this compound in human plasma is provided below.
Objective: To determine the in vitro half-life of this compound in human plasma.
Materials:
-
This compound
-
Human plasma (pooled, with anticoagulant such as EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS).
-
Pre-warm human plasma to 37°C.
-
Spike the pre-warmed plasma with the this compound stock solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding three volumes of ice-cold ACN with 0.1% TFA.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Plot the percentage of remaining this compound against time and calculate the half-life (t₁/₂) from the degradation curve.
Membrane Permeability and Cellular Uptake
The ability of a molecule to cross biological membranes is a key determinant of its oral bioavailability and distribution to target tissues. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[3][]
Caco-2 Permeability
The transport of dipeptides across the intestinal epithelium can occur via passive diffusion or through carrier-mediated transport, primarily by the peptide transporter 1 (PepT1). While PepT1 preferentially transports di- and tripeptides composed of L-amino acids, some dipeptides containing D-amino acids can also be transported.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the steps to determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Objective: To assess the intestinal permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS), pH 7.4 (basolateral) and pH 6.5 (apical, to mimic the intestinal lumen)
-
This compound
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B transport: Add this compound (e.g., at 10 µM) and Lucifer yellow to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B-A transport: Add this compound and Lucifer yellow to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Cellular Uptake Mechanisms
The cellular uptake of dipeptides is a complex process that can involve multiple transport systems. While PepT1 is a major player in the intestine, other transporters in different cell types may also be involved. The presence of the D-amino acid may influence the affinity of this compound for these transporters.
Caption: Potential cellular uptake mechanisms of this compound.
Potential Biological Activities and Therapeutic Implications
The biological activity of this compound is an area of active research. Given its constituent amino acids, several potential activities can be hypothesized.
-
Nutritional Supplementation: L-leucine is a branched-chain amino acid (BCAA) known to stimulate muscle protein synthesis.[8] A more stable dipeptide form could potentially offer advantages in delivery and bioavailability.
-
Prodrug Moiety: The dipeptide could be used as a promoiety to enhance the stability and transport of a linked therapeutic agent.
-
Modulation of Cellular Signaling: Leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[8] The effects of this compound on this pathway warrant investigation.
-
Antioxidant and Anti-aging Effects: Studies on other dipeptides containing leucine, such as Leu-Lys, have demonstrated antioxidant and anti-aging properties in model organisms like C. elegans.[9]
Conclusion and Future Directions
This compound represents a molecule with significant potential in various research and development applications. Its inherent stability against enzymatic degradation, a direct consequence of its L-D stereochemistry, makes it an attractive candidate for overcoming the limitations of conventional L-peptides. The methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and the assessment of its key biochemical properties.
Future research should focus on elucidating the specific biological activities of this compound. Investigating its interaction with peptide transporters in various cell lines, its effects on cellular signaling pathways, and its in vivo pharmacokinetic and pharmacodynamic profile will be crucial for unlocking its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding of L-D dipeptides and their role in the future of peptide-based therapeutics.
References
-
Yokoyama, I., Setoyama, O., Jia, Y., Fujita, N., Waki, A., Komiya, Y., Nagasao, J., & Arihara, K. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. Food Science & Nutrition, 11, 2776–2786. [Link]
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Ahmad, I., & Ahmad, F. (2018). Dipeptidyl(amino)peptidase IV and aminopeptidase M metabolize circulating substance P in vivo. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1184-1191. [Link]
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Aso, K., & Ueno, Y. (2021). Biological Functions of Antioxidant Dipeptides. Molecules, 26(11), 3181. [Link]
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Naik, P., & Murthy, S. N. (2010). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in molecular biology (Clifton, N.J.), 644, 195–204. [Link]
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Yan, P. S., Song, Y., Sakuno, E., Nakajima, H., Nakagawa, H., & Yabe, K. (2004). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466–7473. [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]
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Beck, L., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 14(6), 503. [Link]
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Neuhoff, C., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15619. [Link]
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ResearchGate. (2025). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. [Link]
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Mezo, G., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(2), 247-252. [Link]
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de Almeida, M. C., et al. (2002). Neutral aminopeptidase and dipeptidyl peptidase IV activities in plasma of monosodium glutamate obese and food-deprived rats. Brazilian journal of medical and biological research, 35(8), 947–953. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992076, Leu-D-Leu. Retrieved January 16, 2026, from [Link].
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ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]
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Zhu, Z., et al. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry. [Link]
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Nicastro, H., et al. (2012). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 4(5), 393–418. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76807, L-leucyl-L-leucine. Retrieved January 16, 2026, from [Link].
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Fredholt, K., et al. (2000). Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof. Journal of controlled release, 63(3), 261–273. [Link]
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Li, C., et al. (2010). Dipeptidyl Peptidase-IV Inhibitory Activity of Peptides in Porcine Skin Gelatin Hydrolysates. Journal of Food Science, 75(2), H63-H69. [Link]
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Sugimoto, H., et al. (2016). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and bioanalytical chemistry, 408(1), 245–254. [Link]
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ResearchGate. (2025). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. [Link]
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Wang, Y., et al. (2017). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Molecules, 22(11), 1859. [Link]
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Wang, L., et al. (2024). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food Chemistry, 459, 139965. [Link]
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Sadowski, F., et al. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals, 13(11), 1572. [Link]
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Mező, G., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences of the United States of America, 102(2), 247–252. [Link]
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A Technical Guide to the Cellular Mechanisms of L-Leucyl-D-leucine: A Dipeptide with Dual-Action Potential
Abstract
L-Leucyl-D-leucine is a dipeptide composed of an L-isomer and a D-isomer of the essential branched-chain amino acid, leucine. This unique stereochemical configuration suggests a departure from typical metabolic fates, pointing towards specific and potent modulatory roles within the cell. While direct research on this compound is emerging, its structure allows for the formulation of two primary, evidence-based mechanistic hypotheses. This guide explores these potential mechanisms: (1) competitive inhibition of cell-surface peptidases, such as Dipeptidyl Peptidase IV, a key regulator of metabolic and inflammatory signals, and (2) intracellular hydrolysis, releasing L-leucine to act as a potent activator of the mTORC1 signaling pathway, a master regulator of protein synthesis and cell growth. We provide a detailed examination of these pathways, supported by data from related molecules, and present comprehensive experimental protocols to enable researchers to rigorously investigate and validate the cellular actions of this compound.
Introduction: The Significance of a Chiral Dipeptide
Dipeptides are increasingly recognized not merely as metabolic intermediates but as active signaling molecules. The inclusion of a D-amino acid, D-leucine, in the this compound structure is particularly significant. D-amino acids are known to confer resistance to degradation by common peptidases, potentially increasing the dipeptide's half-life and allowing it to function as a stable modulator of extracellular or intracellular targets. This guide dissects the two most plausible pathways through which this dipeptide may exert its effects.
Hypothesis 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV/CD26)
A primary mechanism for many dipeptides is the inhibition of extracellular proteases. Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) is a serine protease expressed on the surface of numerous cell types that plays a critical role in glucose homeostasis and immune regulation.[1][2]
The Role of DPP-IV in Cellular Signaling
DPP-IV's primary function is to cleave X-proline or X-alanine dipeptides from the N-terminus of various signaling peptides.[2] Its most well-studied substrates are the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] By inactivating these hormones, DPP-IV curtails insulin secretion.[4] Therefore, inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes.[3][5]
This compound as a Putative DPP-IV Inhibitor
Many dipeptides have been identified as competitive inhibitors of DPP-IV.[1][6] They occupy the active site of the enzyme, preventing it from binding and cleaving its natural substrates like GLP-1. This leads to prolonged activity of the substrate hormones, enhancing their downstream signaling effects.[4] The structure of this compound makes it a strong candidate for a DPP-IV inhibitor. By blocking DPP-IV, the dipeptide would indirectly potentiate insulin signaling and modulate immune responses.
Caption: Fig 1. Proposed inhibitory action of this compound on DPP-IV.
Hypothesis 2: Action via Hydrolysis and L-Leucine-Mediated mTORC1 Signaling
Alternatively, this compound may be transported into the cell and hydrolyzed by intracellular peptidases into its constituent amino acids: L-leucine and D-leucine. The released L-leucine is a well-established, potent signaling molecule that serves as a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[7][8]
Intracellular Sensing of L-Leucine
The mTORC1 pathway is a master regulator of anabolic processes, including protein and lipid synthesis, and cell growth.[7] Its activation by amino acids is a critical cellular nutrient-sensing mechanism. L-leucine is sensed by at least two key intracellular proteins:
-
Leucyl-tRNA Synthetase (LRS): In addition to its canonical role in charging tRNA with leucine for protein synthesis, LRS acts as a direct sensor of intracellular leucine concentration.[9] When bound to leucine, LRS functions as a GTPase-Activating Protein (GAP) for the RagD GTPase, a key step in mTORC1 activation.[9][10]
-
Sestrin2: In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex.[10][11] Leucine binding to Sestrin2 causes its dissociation, thereby liberating GATOR2 to participate in the mTORC1 activation cascade.[10]
The mTORC1 Activation Cascade
Amino acid signaling converges on the Rag GTPases, which are heterodimers (RagA/B and RagC/D) that anchor mTORC1 to the lysosomal surface.[12][13] Leucine sensing by LRS and Sestrin2 promotes a nucleotide switch on the Rag dimer, leading to an active conformation that recruits mTORC1 to the lysosome.[9][14] On the lysosomal surface, mTORC1 is brought into proximity with its activator, Rheb, leading to the phosphorylation and activation of mTORC1's kinase domain.[12][13]
Downstream Effects of mTORC1 Activation
Active mTORC1 phosphorylates multiple downstream targets to promote protein synthesis, most notably:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[7][8]
-
4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E).[7][8] This allows eIF4E to form the eIF4F complex, which is the rate-limiting step for the initiation of cap-dependent translation.[8]
Caption: Fig 2. Proposed mTORC1 activation by L-leucine after dipeptide hydrolysis.
Experimental Workflows for Mechanism Elucidation
To differentiate between these hypothesized mechanisms, a series of targeted experiments is required. The following protocols provide a self-validating framework for investigating the cellular activity of this compound.
Protocol: In Vitro DPP-IV Enzymatic Inhibition Assay
This assay directly tests Hypothesis 1 by measuring whether this compound can inhibit the enzymatic activity of purified DPP-IV.
Methodology:
-
Reagent Preparation:
-
Prepare DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[15]
-
Prepare a 5 mM stock solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in DMSO.[15]
-
Prepare a stock solution of recombinant human DPP-IV enzyme.[2]
-
Prepare a dilution series of this compound and a known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control.
-
-
Assay Setup (96-well plate):
-
Sample Wells: Add 50 µL of DPP-IV Assay Buffer and varying concentrations of this compound.
-
Positive Control Wells: Add 50 µL of buffer with varying concentrations of the known inhibitor.
-
Negative Control (No Inhibitor) Wells: Add 50 µL of buffer only.
-
Blank Wells: Add 100 µL of buffer only (for background fluorescence).
-
-
Enzyme Addition:
-
Add a pre-determined amount of recombinant DPP-IV enzyme to all wells except the blanks. Mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a Master Reaction Mix by diluting the Gly-Pro-AMC substrate stock into the Assay Buffer.
-
Add 50 µL of the Master Reaction Mix to all wells to start the reaction.[15]
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 30-60 minutes.[16]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of DPP-IV activity relative to the no-inhibitor control against the log of the inhibitor concentration.
-
Calculate the IC50 value for this compound using a non-linear regression curve fit.
-
Protocol: Western Blot Analysis for mTORC1 Pathway Activation
This assay tests Hypothesis 2 by measuring the phosphorylation status of key downstream targets of mTORC1 in cells treated with this compound. An increase in phosphorylation would indicate activation of the pathway, likely due to L-leucine release.
Caption: Fig 3. Experimental workflow for Western Blot analysis of mTORC1 signaling.
Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., HEK293T, C2C12 myotubes) to ~80% confluency.
-
Causality: To isolate the effect of the treatment, first starve the cells of amino acids by incubating them in an amino acid-free medium (e.g., Earle's Balanced Salt Solution) for 1-2 hours. This synchronizes the cells in a low mTORC1 activity state.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes). Include L-leucine as a positive control and a vehicle-only as a negative control.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the target proteins.[17]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[17]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated and total forms of mTORC1 substrates (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46)).
-
-
Detection and Analysis:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal to determine the relative activation of the pathway.
-
Data Summary and Interpretation
The outcomes of these experiments will provide a clear direction for understanding the mechanism of this compound.
| Experimental Outcome | Interpretation |
| DPP-IV Assay: Low IC50 value | Suggests this compound is a potent, direct inhibitor of DPP-IV (Supports Hypothesis 1). |
| DPP-IV Assay: High or no IC50 value | Suggests direct DPP-IV inhibition is not a primary mechanism. |
| Western Blot: Dose-dependent increase in p-S6K1 and p-4E-BP1 | Indicates activation of the mTORC1 pathway, strongly supporting intracellular hydrolysis and L-leucine signaling (Supports Hypothesis 2). |
| Western Blot: No change in phosphorylation status | Suggests the dipeptide does not activate mTORC1, either because it is not transported, not hydrolyzed, or acts through other pathways. |
Conclusion and Future Directions
This compound stands as a molecule of high interest due to its unique chiral composition. The evidence-based hypotheses presented herein—extracellular inhibition of DPP-IV and intracellular activation of mTORC1 via L-leucine—provide a solid foundation for investigation. The proposed experimental workflows offer a robust and logical path to dissecting its true mechanism of action. Future studies should focus on cellular uptake mechanisms, the specific intracellular peptidases responsible for hydrolysis, and the potential effects of the released D-leucine, which may have its own distinct biological activities. This comprehensive approach will be essential for fully realizing the therapeutic and research potential of this intriguing dipeptide.
References
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Rehfeld, A., et al. (2018). Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples. The Journal of Applied Laboratory Medicine. Available at: [Link]
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Sivaraman, S., & Sabareesh, V. (2023). An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. Protein & Peptide Letters. Available at: [Link]
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Rehfeld, A., et al. (2018). Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples. PubMed. Available at: [Link]
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Sivaraman, S., & Sabareesh, V. (2023). An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. PubMed. Available at: [Link]
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The Enzymatic Degradation of l-Leucyl-d-leucine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the enzymatic degradation pathways of the dipeptide l-Leucyl-d-leucine. Designed for researchers, scientists, and drug development professionals, this document elucidates the key enzymes, metabolic fates, and experimental considerations for studying this unique peptide. We will delve into the initial hydrolysis of the peptide bond and the subsequent catabolism of its constituent l-leucine and d-leucine residues, offering field-proven insights into the causality behind these biochemical processes.
Introduction to this compound and its Significance
This compound is a dipeptide composed of an l-leucine residue at the N-terminus and a d-leucine residue at the C-terminus. The presence of a D-amino acid at the C-terminus confers a degree of resistance to degradation by many common proteases, a characteristic that is of significant interest in drug development and peptide therapeutics. Understanding the specific enzymatic pathways that can cleave this bond and metabolize its components is crucial for predicting the in vivo stability, bioavailability, and potential metabolic impact of peptides containing this motif.
The degradation of this compound is a two-stage process:
-
Hydrolysis of the Dipeptide: The peptide bond between l-leucine and d-leucine is cleaved by specific peptidases, releasing the individual amino acids.
-
Metabolism of the Constituent Amino Acids: The liberated l-leucine and d-leucine enter their respective catabolic pathways.
This guide will explore each of these stages in detail, providing a thorough understanding of the enzymes involved and the metabolic products formed.
Enzymatic Hydrolysis of the this compound Peptide Bond
The primary enzymes responsible for the hydrolysis of dipeptides are dipeptidases, which are a class of exopeptidases. In mammals, these enzymes are particularly abundant in the brush border membrane of the small intestine and in the kidneys, playing a critical role in the final stages of protein digestion and amino acid recycling.
Key Enzymes and their Specificity
While many peptidases show a strong preference for L-amino acids, certain dipeptidases exhibit activity towards peptides containing C-terminal D-amino acids.
-
Mammalian Renal Dipeptidase (DPEP1): Also known as microsomal dipeptidase or dehydropeptidase I, DPEP1 is a key enzyme in the hydrolysis of various dipeptides. Crucially for our topic, it is known to efficiently hydrolyze dipeptides with a C-terminal D-amino acid, while showing no activity against dipeptides with an N-terminal D-amino acid. This makes DPEP1 a primary candidate for the initial cleavage of this compound. DPEP1 is a zinc-metalloenzyme found anchored to the cell membrane.
-
Cytosolic Leucine Aminopeptidase (LAP): LAPs are metallopeptidases that cleave N-terminal amino acids from peptides and proteins.[1][2] While their primary substrates are peptides composed of L-amino acids, their broad specificity may allow for some, albeit likely less efficient, hydrolysis of dipeptides like this compound.
-
Intestinal Dipeptidases: The small intestine possesses a variety of brush border and cytosolic dipeptidases with broad specificities to ensure the complete digestion of dietary proteins.[3][4] It is plausible that some of these peptidases contribute to the hydrolysis of this compound, although specific data on this particular dipeptide is scarce.
The overall hydrolytic step can be visualized as follows:
Caption: The catabolic pathway of l-leucine.
Degradation of d-Leucine
The metabolism of D-amino acids in mammals is primarily handled by the enzyme D-amino acid oxidase (DAO), a flavoenzyme (FAD-dependent) that is highly expressed in the kidney and liver.
The degradation of d-leucine follows a two-step process:
-
Oxidative Deamination: D-amino acid oxidase catalyzes the oxidation of d-leucine to its corresponding α-imino acid, which then spontaneously hydrolyzes to α-ketoisocaproate (KIC) and ammonia. Hydrogen peroxide is also produced as a byproduct.
-
Conversion to l-Leucine or Further Catabolism: The resulting KIC, which is the same intermediate as in the l-leucine pathway, can then be transaminated by BCAT to form l-leucine, effectively converting the D-enantiomer to the L-enantiomer. Alternatively, KIC can be further metabolized via the BCKDH complex as described in the l-leucine pathway.
The indispensable role of DAO in this process has been demonstrated in studies using DAO-deficient mice, which are unable to convert d-leucine to KIC and subsequently to l-leucine. [5]
Caption: The degradation pathway of d-leucine.
Summary of Key Enzymes and Their Roles
| Enzyme | Abbreviation | Location | Role in this compound Degradation |
| Dipeptidase 1 | DPEP1 | Kidney, Intestinal Brush Border | Hydrolyzes the peptide bond of this compound. |
| Leucine Aminopeptidase | LAP | Cytosol | Potentially contributes to the hydrolysis of this compound. |
| Branched-chain Aminotransferase | BCAT | Mitochondria, Cytosol | Transamination of l-leucine and KIC. |
| Branched-chain α-keto acid Dehydrogenase | BCKDH | Mitochondria | Oxidative decarboxylation of KIC. |
| D-amino acid Oxidase | DAO | Peroxisomes (Kidney, Liver) | Oxidative deamination of d-leucine. |
Experimental Protocols for Studying this compound Degradation
To investigate the enzymatic degradation of this compound, a combination of enzyme assays and analytical techniques is required.
Dipeptidase Activity Assay
This protocol outlines a general method for measuring the hydrolysis of this compound by a dipeptidase-containing sample (e.g., tissue homogenate, purified enzyme).
Principle: The rate of hydrolysis is determined by quantifying the release of the constituent amino acids, l-leucine and d-leucine, over time.
Materials:
-
This compound substrate solution
-
Enzyme source (e.g., kidney microsomal fraction, intestinal brush border membrane vesicles)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., trichloroacetic acid)
-
Analytical system for amino acid quantification (e.g., HPLC with chiral separation)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the this compound substrate solution. Pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.
-
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant for the concentrations of l-leucine and d-leucine using a suitable analytical method (see section 5.3).
Data Analysis: Plot the concentration of the product amino acids against time to determine the initial reaction velocity. Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein.
D-amino acid Oxidase Activity Assay
This protocol describes a method to measure the activity of DAO on the d-leucine released from the dipeptide.
Principle: DAO activity can be measured by monitoring the consumption of oxygen or the production of hydrogen peroxide or α-keto acids. [6] Materials:
-
d-Leucine substrate solution
-
Enzyme source (e.g., purified DAO, kidney homogenate)
-
Reaction buffer (e.g., sodium pyrophosphate, pH 8.3)
-
Detection reagent (e.g., for H2O2 or KIC)
-
Spectrophotometer or oxygen electrode
Procedure (H2O2 detection):
-
Reaction Setup: In a cuvette or microplate well, combine the reaction buffer, d-leucine substrate, and a hydrogen peroxide detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase).
-
Initiate Reaction: Add the DAO-containing sample to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance or fluorescence at the appropriate wavelength in a spectrophotometer or plate reader.
Data Analysis: The rate of change in signal is proportional to the DAO activity.
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Introduction: The Significance of Stereochemistry in Dipeptide Function
An In-Depth Technical Guide to l-Leucyl-d-leucine: A Non-Proteinogenic Amino Acid Derivative for Advanced Research
In the landscape of drug discovery and biomedical research, the chirality of bioactive molecules plays a pivotal role in determining their efficacy, stability, and mechanism of action. Non-proteinogenic amino acids, which are not among the 20 standard protein-building amino acids, offer a vast and largely untapped reservoir of chemical diversity for the design of novel therapeutics.[1][2][3] By incorporating these unique building blocks, scientists can engineer peptides with enhanced properties, such as increased resistance to enzymatic degradation and improved receptor-binding affinity.[4]
This guide focuses on this compound, a dipeptide composed of an l-leucine residue at the N-terminus and a d-leucine residue at the C-terminus. This L-D stereochemical configuration confers distinct properties compared to its L-L and D-D counterparts, making it a molecule of significant interest for researchers in immunology, oncology, and drug development. This document will provide a comprehensive overview of this compound, from its synthesis and characterization to its proposed mechanism of action and practical experimental protocols.
Physicochemical Properties
This compound is a dipeptide with the molecular formula C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g/mol .[5] Its structure consists of an l-leucine molecule linked to a d-leucine molecule via a peptide bond. The presence of the d-amino acid at the C-terminus is expected to significantly increase its resistance to degradation by common exopeptidases, which typically exhibit a strong preference for L-amino acids.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [5] |
| Molecular Weight | 244.33 g/mol | [5] |
| IUPAC Name | (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | [5] |
| Stereochemistry | L-D | - |
| Appearance | White crystalline solid (predicted) | - |
| Solubility | Soluble in aqueous solutions (predicted) | - |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a solution-phase peptide coupling strategy. This method involves the formation of a peptide bond between an N-terminally protected l-leucine and a C-terminally protected d-leucine, followed by deprotection steps.
Synthesis Workflow
Caption: Solution-phase synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Dipeptide Formation (Coupling) [6]
-
Preparation of d-Leucine Methyl Ester: To a suspension of d-leucine in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain d-leucine methyl ester hydrochloride.
-
Coupling Reaction:
-
Dissolve Boc-L-Leucine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).
-
In a separate flask, dissolve d-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) at 0°C.
-
Add the Boc-L-Leucine/HOBt solution to the d-leucine methyl ester solution.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-L-Leucyl-D-Leucine methyl ester.
-
Step 2: Deprotection
-
Boc Deprotection: Dissolve the purified Boc-L-Leucyl-D-Leucine methyl ester in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield this compound methyl ester.[6]
-
Saponification: Dissolve the this compound methyl ester in a mixture of methanol and 1 M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction mixture with 1 M HCl and remove the methanol under reduced pressure. The aqueous solution can then be lyophilized to obtain the final product, this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Results |
| Mass Spectrometry (MS) | A peak corresponding to the molecular weight of this compound (245.18 [M+H]⁺). Fragmentation patterns can confirm the amino acid sequence.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks for the leucine side chains and the peptide backbone. The diastereomeric nature may lead to distinct chemical shifts compared to the L-L or D-D isomers.[8] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time will differ from the L-L and D-D isomers on a chiral column. |
Proposed Mechanism of Action: Lysosomal Targeting and Apoptosis Induction
While direct studies on this compound are limited, a significant body of research on the closely related L-leucyl-L-leucine methyl ester (LLOMe) provides a strong foundation for a proposed mechanism of action.[9][10] The central hypothesis is that this compound acts as a lysosomotropic agent, selectively inducing apoptosis in immune cells rich in the lysosomal enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[10]
Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
Causality behind the proposed mechanism:
-
Cellular Uptake: this compound is likely taken up by cells via a dipeptide-specific transport system.[10]
-
Lysosomal Accumulation: As a lysosomotropic agent, the dipeptide accumulates within the acidic environment of lysosomes.
-
Enzymatic Activation by DPPI: Inside the lysosome, Dipeptidyl Peptidase I (DPPI), a cysteine protease highly expressed in cytotoxic lymphocytes, acts on this compound. DPPI catalyzes a transpeptidation reaction, leading to the formation of membranolytic polymers of (Leucine)n.[9][10] The L-D configuration is likely to be a substrate for DPPI, although the efficiency may differ from the L-L isomer.
-
Lysosomal Membrane Permeabilization (LMP): The accumulation of these hydrophobic polymers disrupts the integrity of the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP).[11]
-
Induction of Apoptosis: The leakage of lysosomal contents, including other cathepsins, into the cytosol triggers the downstream activation of the caspase cascade, ultimately leading to programmed cell death (apoptosis).[6][12]
Experimental Protocols for Biological Evaluation
To investigate the biological effects of this compound, a series of in vitro assays can be performed.
Cytotoxicity Assay (MTT Assay)[1][13]
This assay measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity.
-
Cell Seeding: Seed target cells (e.g., Jurkat T cells, peripheral blood mononuclear cells) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 1 mM) and incubate for 24, 48, or 72 hours. Include a vehicle control (the solvent used to dissolve the dipeptide).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay[1]
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Caspase Activation Assay[8][14]
This assay detects the activation of key apoptotic enzymes, such as caspase-3 and caspase-7.
-
Cell Treatment: Treat cells with this compound at concentrations determined to be cytotoxic from the MTT/LDH assays for a shorter duration (e.g., 4-8 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
Caspase Activity Measurement: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer.
-
Data Analysis: Quantify the caspase activity relative to an untreated control.
Conclusion and Future Directions
This compound represents a promising non-proteinogenic amino acid derivative with potential applications in modulating immune responses and as a lead compound in drug development. Its unique L-D stereochemistry is predicted to confer enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides. The proposed mechanism of action, involving lysosomal targeting and DPPI-mediated apoptosis, provides a clear rationale for its selective cytotoxicity towards specific cell types.
Future research should focus on a direct comparative analysis of the biological activities of all four stereoisomers of leucyl-leucine (L-L, L-D, D-L, and D-D) to fully elucidate the impact of stereochemistry on cellular uptake, enzymatic processing, and cytotoxic efficacy. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential of this compound in relevant disease models. The in-depth understanding of this and other L-D dipeptides will undoubtedly pave the way for the rational design of novel and more effective peptide-based therapeutics.
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S. Kahana, et al. (1993). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Applied and Environmental Microbiology, 59(8), 2427-2433. [Link]
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The Stereo-Selective World: Unveiling the Biological Significance and Therapeutic Potential of D-Amino Acids in Dipeptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. Their mirror images, D-amino acids, were largely considered biological aberrations or confined to the cell walls of bacteria.[1] However, advancements in analytical chemistry have unveiled a far more complex and fascinating reality: D-amino acids, both as free molecules and as constituents of peptides, are present in organisms ranging from microbes to humans and play crucial roles in physiology and disease.[1][2][3] This technical guide moves beyond the general presence of D-amino acids to focus specifically on their incorporation into dipeptides. We will explore the profound biological significance of this stereochemical distinction, from enhancing molecular stability to modulating complex signaling pathways. This document provides researchers and drug developers with a foundational understanding of D-amino acid-containing dipeptides (DAACPs), detailing their natural occurrence, enzymatic regulation, and burgeoning applications as therapeutic agents and disease biomarkers. We will further provide field-proven experimental protocols and analytical strategies essential for interrogating these unique biomolecules.
The Foundational Advantage: Why Chirality Matters in a Dipeptide
With the exception of achiral glycine, all amino acids exist as non-superimposable mirror-image enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[4] While ribosomal protein synthesis exclusively utilizes L-amino acids, nature has developed distinct pathways for the synthesis and incorporation of D-amino acids into peptides.[5][6]
The most significant consequence of incorporating a D-amino acid into a dipeptide is the profound increase in its resistance to enzymatic degradation.[4][7] Endogenous proteases, the enzymes responsible for peptide catabolism, have active sites that are exquisitely stereo-specific, primarily recognizing and cleaving peptide bonds between L-amino acids.[4] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer a viable substrate for these enzymes. This inherent biostability is the cornerstone of the therapeutic potential of DAACPs.[4][6][7]
Figure 1: The Proteolytic Shield. This diagram illustrates how a dipeptide containing a D-amino acid resists degradation by stereo-specific proteases, unlike its L-amino acid counterpart.
Natural Occurrence and Biosynthesis of D-Amino Acid Dipeptides
DAACPs are not mere laboratory curiosities; they are found across the biological landscape, synthesized through specific enzymatic pathways.
In the Microbial World: Defense and Structure
Bacteria are the most prolific producers of D-amino acids, which are fundamental to their physiology.[6][8]
-
Peptidoglycan Synthesis: The most well-known example is the D-Ala-D-Ala dipeptide, a critical component in the biosynthesis of the bacterial cell wall.[7] This dipeptide is synthesized by the D-alanine-D-alanine ligase enzyme and is essential for the cross-linking of peptidoglycan strands, providing structural integrity.[9] The D-Ala-D-Ala motif is a key target for glycopeptide antibiotics like vancomycin.[10]
-
Antibiotics: Many peptide antibiotics produced by bacteria, such as gramicidin, tyrocidine, and bacitracin, contain D-amino acids.[11][12][13] These are synthesized by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPS), which can directly incorporate D-amino acids.[5][14]
In Higher Organisms: Signaling, Aging, and Disease
In mammals, D-amino acids and their dipeptides arise from both endogenous synthesis and non-enzymatic conversion.
-
Biosynthesis: The primary mechanism for D-amino acid production in mammals is through the action of racemase enzymes, which interconvert L- and D-enantiomers.[15] For example, serine racemase produces D-serine, a key neuromodulator.[16]
-
Post-Translational Modification: DAACPs can be formed when an L-amino acid within a ribosomally synthesized peptide is converted to a D-amino acid by an isomerase enzyme.[6][15] This post-translational modification can dramatically alter the peptide's bioactivity.
-
Non-Enzymatic Racemization: D-amino acids can also accumulate in long-lived, metabolically inert proteins as a consequence of aging.[15] Aspartate residues are particularly susceptible to this spontaneous racemization.[17] This has led to the detection of D-Asp-containing peptides, such as fragments of the fibrinogen β-chain, in human serum, which may serve as biomarkers for age-related diseases like cataracts and Alzheimer's disease.[17][18]
Biological Functions and Regulatory Roles
The presence of a D-amino acid can bestow unique biological activities upon a dipeptide, often related to receptor interaction and metabolic regulation.
Neuromodulation
The central nervous system (CNS) is a hotbed of D-amino acid activity, particularly involving D-serine and D-aspartate.[2][13][16]
-
NMDA Receptor Modulation: D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is critical for learning, memory, and synaptic plasticity.[2][16][19] While much research focuses on free D-serine, dipeptides containing D-serine could act as pro-drugs or modulators of this system. Similarly, D-aspartate acts as an agonist at the glutamate binding site of the NMDA receptor.[19][20][21] The transient emergence of high D-aspartate concentrations during development suggests a role in neuronal maturation.[19]
Endocrine System Regulation
D-aspartate is found in various endocrine tissues, including the hypothalamus, pituitary gland, and testes, where it is involved in regulating the synthesis and secretion of hormones.[16][22][23] Dipeptides containing D-aspartate could therefore play a role in these signaling cascades.
Host-Microbe Interactions
The gut microbiota is a significant source of D-amino acids in mammals.[8][10][24] These bacterially-derived molecules can influence host physiology. The host, in turn, regulates local D-amino acid levels through the enzyme D-amino acid oxidase (DAO), which is expressed in the intestinal epithelium.[10][25] DAO catalyzes the oxidative deamination of neutral and basic D-amino acids, producing hydrogen peroxide (H₂O₂), which has antimicrobial effects and helps shape the microbiota composition.[10][25]
Figure 2: Overview of D-Amino Acid Dipeptide Synthesis and Metabolism. This diagram shows the primary sources and the key enzymatic pathways that regulate the levels of D-amino acids in mammals.
Applications in Drug Development and Therapeutics
The unique properties of DAACPs make them highly attractive candidates for therapeutic development.[7][26]
| Property Conferred by D-Amino Acid | Therapeutic Application | Rationale & Causality |
| Enhanced Proteolytic Stability | Oral Drug Delivery, Extended Half-Life Peptides | Resists degradation by proteases in the gastrointestinal tract and bloodstream, leading to improved bioavailability and prolonged therapeutic effect.[4][7][26] |
| Improved Receptor Binding | Enzyme Inhibitors, Hormone Analogs | The fixed conformation imposed by a D-amino acid can increase binding affinity and specificity to a target receptor or enzyme active site.[6][26][27] |
| Antimicrobial Activity | Novel Antibiotics | D-peptides can be designed to target and disrupt bacterial membranes. Their resistance to bacterial proteases makes them highly potent.[26] |
| Biomaterials | Controlled Drug Release, Hydrogels | Dipeptides containing D-amino acids can self-assemble into stable hydrogels. The rate of degradation can be precisely controlled by varying the number of D-amino acid substitutions.[7][28][29] |
Experimental Protocols: A Guide for the Bench Scientist
Accurate detection and quantification of DAACPs in complex biological matrices is challenging due to their often low abundance and the presence of high concentrations of their L-counterparts.[15][30] Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.[18][30]
Protocol: Chiral LC-MS/MS for D-Amino Acid Dipeptide Quantification
This protocol outlines a self-validating workflow for the analysis of a target DAACP in a biological sample (e.g., serum).
Objective: To separate and quantify a specific D-amino acid-containing dipeptide from its L-L, L-D, D-L, and D-D stereoisomers.
Pillar 1: Expertise & Causality (The "Why")
-
Why Chiral Chromatography? Enantiomers and diastereomers have identical masses and cannot be distinguished by MS alone. A chiral stationary phase (CSP) is essential for their physical separation prior to detection.[30]
-
Why Tandem MS (MS/MS)? It provides superior specificity and sensitivity. The first mass spectrometer (Q1) isolates the parent dipeptide ion, which is then fragmented (q2). The second mass spectrometer (Q3) detects specific fragment ions, confirming the peptide's identity and reducing background noise from complex matrices.
-
Why Stable Isotope-Labeled Internal Standard? This is crucial for accurate quantification. It co-elutes with the analyte but has a different mass, allowing it to correct for variations in sample preparation, injection volume, and ion suppression.
Pillar 2: Trustworthiness (Self-Validation)
-
Sample Preparation
-
Thaw biological sample (e.g., 100 µL serum) on ice.
-
Add a known concentration of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the target DAACP as an internal standard (IS).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. This removes large proteins that interfere with chromatography.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). This ensures compatibility with the LC system.
-
Include Quality Control (QC) samples (low, medium, high concentrations) prepared in the same matrix to run alongside the experimental samples to validate the accuracy and precision of the run.
-
-
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A chiral column suitable for peptide separation (e.g., an Astec CHIROBIOTIC or a cyclodextrin-based column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient that provides baseline separation of the dipeptide stereoisomers. (e.g., 5% B to 40% B over 15 minutes). Optimization is critical and column-dependent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Develop an MRM method by infusing pure standards of the analyte and IS.
-
Determine the precursor ion (the m/z of the protonated dipeptide, [M+H]⁺).
-
Determine at least two specific, stable fragment ions (product ions) for both the analyte and the IS. Using two transitions per compound increases confidence in identification.
-
-
-
Data Analysis & Validation
-
Integrate the peak areas for the analyte and the IS transitions.
-
Calculate the Peak Area Ratio (Analyte/IS).
-
Generate a calibration curve using standards of known concentrations and plot the Peak Area Ratio against concentration.
-
Quantify the unknown samples using the regression equation from the calibration curve.
-
Validation Check:
-
The retention time of the analyte in the sample must match that of the pure standard (typically within ±2%).
-
The ratio of the two product ion transitions in the sample must match the ratio observed for the pure standard (typically within ±20%).
-
QC samples must be within an acceptable range (e.g., ±15% of their nominal value).
-
-
Figure 3: The Chiral LC-MS/MS Workflow. This diagram shows the sequential steps for the specific and sensitive quantification of D-amino acid-containing dipeptides.
Conclusion and Future Directions
The study of D-amino acids in dipeptides has shattered the old paradigm of an exclusively L-amino acid world. These stereochemically distinct molecules are integral to bacterial survival, act as subtle but powerful modulators of mammalian physiology, and represent a frontier in therapeutic design. Their inherent resistance to proteolysis offers a powerful, built-in advantage for developing next-generation peptide drugs with enhanced stability and bioavailability.[7][26]
Future research will likely focus on:
-
Discovery: Identifying novel, naturally occurring DAACPs and elucidating their roles in health and disease.
-
Mechanism: Understanding the precise mechanisms by which DAACPs interact with receptors and other biological targets.
-
Therapeutics: Designing and optimizing DAACPs as drugs for a range of conditions, from infectious diseases to neurological disorders.[2][26]
-
Biomarkers: Validating the use of specific DAACPs, like D-Asp-containing fibrinopeptides, as clinical biomarkers for aging and disease progression.[17][18][31]
As analytical technologies continue to improve in sensitivity and resolution, our understanding of this fascinating corner of the biological world will undoubtedly expand, revealing new opportunities for scientific discovery and medical innovation.
References
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Title: D-Amino Acids in the Nervous and Endocrine Systems Source: PubMed Central URL: [Link]
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Title: Emerging Role of D-Amino Acid Metabolism in the Innate Defense Source: Frontiers URL: [Link]
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Title: The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine Source: PubMed Central URL: [Link]
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Title: The use of D-amino acids in peptide design Source: ResearchGate URL: [Link]
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Title: Should My Peptides Have D-Amino Acids? Source: LifeTein URL: [Link]
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Title: An overview on D-amino acids Source: PubMed URL: [Link]
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Title: How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance Source: Let's Talk Academy URL: [Link]
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Title: D-Amino Acids in the Nervous and Endocrine Systems Source: PubMed URL: [Link]
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Title: D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Source: PubMed Central URL: [Link]
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Title: Identification of d-amino acid-containing peptides in human serum Source: PLOS One URL: [Link]
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Title: d-Amino Acid Detection in Peptides by MALDI-TOF-TOF Source: Analytical Chemistry URL: [Link]
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Title: Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments Source: National Institutes of Health URL: [Link]
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Title: Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase Source: PubMed Central URL: [Link]
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Title: D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology Source: ResearchGate URL: [Link]
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Title: Advances in D-Amino Acids in Neurological Research Source: PubMed Central URL: [Link]
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Title: D-aspartate: an atypical amino acid with neuromodulatory activity in mammals Source: PubMed URL: [Link]
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Title: Free D-aspartate and D-serine in the mammalian brain and periphery Source: PubMed URL: [Link]
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Title: The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia Source: PubMed Central URL: [Link]
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Title: D-Amino acids in the brain: D-serine in neurotransmission and neurodegeneration Source: ResearchGate URL: [Link]
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Title: A Systems-Level Framework for Combating Antimicrobial Resistance: Integrating Genome-Scale Metabolic Modeling with Constraint-Based Analysis to Identify Novel Combination Therapies Source: Medium URL: [Link]
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Title: Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments Source: ACS Publications URL: [Link]
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Methodological & Application
Application Notes and Protocols: L-Leucyl-D-leucine in Peptide Synthesis and Drug Design
Introduction: The Strategic Advantage of Chiral Inversion in Peptide Science
In the landscape of peptide chemistry and therapeutic design, the incorporation of non-proteinogenic amino acids represents a critical strategy for overcoming the inherent limitations of native peptides, primarily their susceptibility to proteolytic degradation and often poor pharmacokinetic profiles. Among these, D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, are of particular interest. The dipeptide L-leucyl-D-leucine is an exemplary building block that leverages the principles of stereochemical modification to impart desirable properties to synthetic peptides.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of this compound. We will delve into the causality behind its utility, provide field-proven protocols for its synthesis, and explore its role in the rational design of next-generation peptide-based therapeutics. The incorporation of a D-amino acid at the C-terminal position of this dipeptide creates a motif that is sterically and conformationally distinct from its L-L counterpart, offering significant advantages in metabolic stability and receptor interaction.[1]
Part 1: The Significance of this compound in Peptide Design
The unique properties of this compound stem from the presence of the D-leucine residue. This chiral inversion has profound implications for the resulting peptide's structure and function.
Enhanced Proteolytic Resistance: The primary driver for incorporating D-amino acids into peptide sequences is to enhance their stability against enzymatic degradation.[1] Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid disrupts the canonical substrate recognition motifs of many common proteases, such as endopeptidases and carboxypeptidases, thereby extending the in vivo half-life of the peptide.
Conformational Constraints and Receptor Interactions: The L-D configuration induces a distinct local geometry in the peptide backbone compared to the L-L isomer. This can lead to the formation of specific secondary structures, such as β-turns, which can be crucial for high-affinity binding to biological targets. By locking the peptide into a more bioactive conformation, the this compound motif can enhance potency and selectivity.
Modulation of Self-Assembly: The stereochemistry of constituent amino acids can significantly influence the self-assembly properties of peptides. The introduction of D-leucine can alter the propensity for aggregation and fibril formation, which is a critical consideration in the development of peptide-based drugs and biomaterials.[1]
Part 2: Synthesis of this compound
The synthesis of dipeptides containing D-amino acids can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and is suited for different applications and scales.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on an insoluble resin support.[2][3][4] The following protocol details the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.[2][4]
Core Principles of Fmoc/tBu SPPS:
-
Solid Support: An insoluble resin, such as 2-chlorotrityl chloride (2-CTC) resin, is used to anchor the C-terminal amino acid.[5][6]
-
Nα-Protection: The α-amino group of the incoming amino acid is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4]
-
Side-Chain Protection: Reactive side chains (not applicable for leucine) are protected with acid-labile groups, typically tert-butyl (tBu) based.
-
Stepwise Elongation: The peptide is assembled from the C-terminus to the N-terminus through iterative cycles of deprotection and coupling.
Experimental Protocol: Manual SPPS of this compound
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin (loading: 1.0–1.6 mmol/g)
-
Fmoc-D-Leucine (Fmoc-D-Leu-OH)
-
Fmoc-L-Leucine (Fmoc-L-Leu-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Step-by-Step Methodology:
-
Resin Swelling and First Amino Acid Loading (Fmoc-D-Leu-OH): a. Place 2-CTC resin (e.g., 1 g, 1.6 mmol) in a reaction vessel and swell in DCM (10 mL) for 30 minutes. b. Drain the DCM. c. Dissolve Fmoc-D-Leu-OH (1.5 eq, 2.4 mmol) and DIPEA (4 eq, 6.4 mmol) in DCM (10 mL). d. Add the amino acid solution to the resin and agitate for 2 hours at room temperature. e. To cap any remaining reactive sites on the resin, add MeOH (1 mL) and continue agitation for 30 minutes. f. Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Fmoc Deprotection of D-Leucine: a. Add a 20% solution of piperidine in DMF (10 mL) to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.
-
Coupling of the Second Amino Acid (Fmoc-L-Leu-OH): a. In a separate vial, pre-activate Fmoc-L-Leu-OH (3 eq, 4.8 mmol) by dissolving it with an activating agent such as a 1:1 mixture of DIC and OxymaPure® (3 eq each) in DMF (10 mL) for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 2 hours at room temperature. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Final Fmoc Deprotection: a. Repeat the Fmoc deprotection steps as described in step 2 to remove the Fmoc group from the N-terminal L-leucine. b. After deprotection, wash the resin with DMF (5x), DCM (3x), and finally with methanol (3x) before drying under vacuum.
-
Cleavage from Resin and Final Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). b. Add the cleavage cocktail (10 mL per gram of initial resin) to the dried peptidyl-resin. c. Agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude this compound peptide under vacuum.
Diagram of the SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Chemoenzymatic Synthesis Protocol
Enzymatic methods for dipeptide synthesis offer high stereoselectivity and operate under mild reaction conditions, making them an attractive green chemistry alternative to purely chemical routes.[7] A chemoenzymatic approach combining enzymatic activation with a subsequent chemical reaction can be employed for the synthesis of D-amino acid-containing dipeptides.[7][8][9]
Core Principles of Chemoenzymatic Synthesis:
-
Enzymatic Activation: An adenylation domain from a nonribosomal peptide synthetase (NRPS) is used to activate the carboxyl group of an amino acid.[7][8][9]
-
Nucleophilic Attack: The activated amino acid is then subjected to nucleophilic attack by the amino group of the second amino acid.
-
Stereoselectivity: The choice of enzyme can dictate the stereoselectivity of the reaction, allowing for the synthesis of L-D, D-L, and D-D dipeptides.[8][9]
Experimental Protocol: Chemoenzymatic Synthesis of this compound
Materials and Reagents:
-
L-Leucine
-
D-Leucine
-
Adenylation domain enzyme (e.g., TycA-A from tyrocidine synthetase, expressed and purified)[8][9]
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Pyrophosphatase
Step-by-Step Methodology:
-
Enzymatic Activation of L-Leucine: a. Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, and pyrophosphatase. b. Add L-leucine as the substrate for the adenylation domain. c. Add ATP to the mixture. d. Initiate the reaction by adding the purified adenylation domain enzyme (TycA-A). e. Incubate the reaction at a controlled temperature (e.g., 30°C) to allow for the formation of the L-leucyl-adenylate intermediate.
-
Nucleophilic Reaction with D-Leucine: a. To the reaction mixture containing the activated L-leucine, add D-leucine. b. Adjust the pH of the solution to a slightly alkaline condition (pH 8-9) to facilitate the nucleophilic attack of the amino group of D-leucine on the activated carboxyl group of L-leucine. c. Continue the incubation to allow for the formation of the this compound dipeptide.
-
Reaction Quenching and Product Purification: a. Stop the reaction by adding an acid (e.g., formic acid) or by heat inactivation of the enzyme. b. Remove the denatured protein by centrifugation. c. Purify the this compound from the supernatant using techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
Diagram of the Chemoenzymatic Synthesis Pathway:
Caption: Chemoenzymatic synthesis of this compound.
Characterization of this compound
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity, purity, and stereochemical integrity.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized dipeptide.[10][11] A chiral HPLC column can be used to confirm the L-D configuration.
-
Mass Spectrometry (MS): Provides the molecular weight of the dipeptide, confirming its identity.[10][12][13] Tandem MS (MS/MS) can be used for sequencing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the covalent structure of the dipeptide.
-
Amino Acid Analysis: Confirms the presence and ratio of leucine residues.
-
Circular Dichroism (CD) Spectroscopy: Can be used to study the conformational properties of the dipeptide in solution.[13]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [14][15] |
| Molecular Weight | 244.33 g/mol | [14][15] |
| Appearance | White powder | [16] |
| Purity (Typical) | ≥ 98% (HPLC) | [16] |
Part 3: Applications in Drug Design and Development
The incorporation of the this compound motif into a peptide sequence is a deliberate design choice aimed at enhancing its therapeutic potential.
Case Study: Antimicrobial Peptides (AMPs)
A study on the brevinin family of antimicrobial peptides demonstrated that the addition of a D-leucine at the second position (B1OS-D-L) significantly enhanced the antibacterial and anticancer activities of the parent peptide, in some cases by a factor of ten.[17] The D-leucine modification also increased the speed of killing cancer cells while maintaining low cytotoxicity towards normal cells.[17] This highlights the potential of using D-amino acids to optimize the therapeutic index of AMPs.
Proteasome Inhibitors: A Note on Structural Analogs
While the blockbuster drug bortezomib (Velcade®) is a dipeptide derivative containing L-phenylalanine and L-leucine, it is a boronic acid analog and does not contain the this compound moiety.[1][4][5][8][9][18] However, the design principles of bortezomib, which involve a peptide-like scaffold to target the proteasome, are relevant. The synthesis of novel peptide-based proteasome inhibitors could certainly benefit from the inclusion of this compound to improve their stability and potentially alter their binding kinetics and selectivity for different proteasome subunits. The development of such analogs is an active area of research in medicinal chemistry.
General Workflow for Incorporating this compound into a Therapeutic Peptide:
Caption: Workflow for drug design using the this compound motif.
Conclusion
This compound is a powerful and versatile building block in modern peptide science. Its synthesis, achievable through robust solid-phase and enzymatic protocols, allows for its strategic incorporation into peptide sequences. The resulting modifications can lead to peptides with significantly improved metabolic stability, enhanced biological activity, and optimized pharmacokinetic profiles. As the demand for novel and effective peptide-based therapeutics continues to grow, the rational application of dipeptides containing D-amino acids, such as this compound, will undoubtedly play a pivotal role in the future of drug discovery and development.
References
-
Kano, S., Suzuki, S., Hara, R., et al. (2019). Synthesis of D-amino acid-containing dipeptides using the adenylation domains of nonribosomal peptide synthetase. Waseda University. Available at: [Link]
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Kano, S., Suzuki, S., Hara, R., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. Available at: [Link]
-
Kano, S., Suzuki, S., Hara, R., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. PMC - NIH. Available at: [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. (2025). Regeneron ISEF. Available at: [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
-
Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2020). Analytical Chemistry - ACS Publications. Available at: [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera. Available at: [Link]
-
The Synthesis of Some Peptides of L-Leucine and Glycine. (1963). CSIRO Publishing. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Available at: [Link]
-
D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Available at: [Link]
-
New Method Developed for Comprehensive Analysis of Dipeptides. (2023). LCGC International. Available at: [Link]
-
The Synthesis of Some Peptides of L-Leucine and Glycine. (1963). Australian Journal of Chemistry. Available at: [Link]
-
Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter. (2004). ASM Journals. Available at: [Link]
-
Leu-D-Leu. PubChem - NIH. Available at: [Link]
-
L-leucyl-L-leucine. PubChem - NIH. Available at: [Link]
-
Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. (2018). PubMed. Available at: [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. (2021). MDPI. Available at: [Link]
-
Synthesis of caged compounds of L-leucyl-L-leucine methyl ester, an apoptosis inducer, and their cytotoxic activity. (2000). PubMed. Available at: [Link]
-
DL-Leu-DL-leu. PubChem. Available at: [Link]
-
Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.. Available at: [Link]
-
Leucine Biosynthesis. PubChem - NIH. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. Available at: [Link]
-
Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. NIH. Available at: [Link]
-
Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021). MDPI. Available at: [Link]
-
Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. (2025). PubMed. Available at: [Link]
-
Site-Specific Proteasome Inhibitors. (2018). MDPI. Available at: [Link]
-
Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma. PMC - PubMed Central. Available at: [Link]
-
Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma. (2023). PubMed Central. Available at: [Link]
-
Proteasome Inhibitors Evoke Latent Tumor Suppression Programs in Pro-B MLL Leukemias Through MLL-AF4. NIH. Available at: [Link]
- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
-
SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. ResearchGate. Available at: [Link]
-
Bortezomib interactions with chemotherapy agents in acute leukemia in vitro. (2006). PubMed. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
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- 16. BORTEZOMIB (PD003632, GXJABQQUPOEUTA-RDJZCZTQSA-N) [probes-drugs.org]
- 17. youtube.com [youtube.com]
- 18. bortezomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: Advanced HPLC Strategies for the Diastereomeric Separation of L-Leucyl-D-leucine
Abstract
The stereochemical purity of peptides is a critical quality attribute in pharmaceutical development and manufacturing, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This application note presents detailed protocols for the challenging separation of L-Leucyl-D-leucine (L-D) and its corresponding diastereomers, such as L-Leucyl-L-leucine (L-L), using High-Performance Liquid Chromatography (HPLC). Two robust methods are detailed: one employing a modern Chiral Stationary Phase (CSP) for direct separation and another utilizing Chiral Ligand-Exchange Chromatography (CLEC) on a conventional achiral column. These methodologies provide researchers and quality control analysts with reliable, high-resolution options for the accurate quantification and purity assessment of these dipeptide isomers.
Introduction: The Imperative of Chiral Purity in Peptides
Dipeptides, the simplest peptide structures, serve as fundamental building blocks for proteins and are crucial components in various biologically active molecules. The synthesis of peptides can inadvertently lead to racemization, creating diastereomeric impurities that are often difficult to separate due to their similar physicochemical properties.[1] The presence of an undesired diastereomer, such as L-L-leucine in a preparation of L-D-leucine, can impact the final product's efficacy and safety. Consequently, regulatory bodies mandate stringent control over the chiral purity of pharmaceutical compounds.[2][3]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for chiral separations, offering high efficiency, selectivity, and reproducibility.[2][4][5] The key to a successful chiral separation lies in creating a transient diastereomeric complex with differential stability between the isomers. This can be achieved either by using a chiral stationary phase (CSP) or by introducing a chiral selector into the mobile phase.[1][6] This note explores both avenues to provide a comprehensive guide for separating this compound isomers.
Principles of Chiral Recognition in HPLC
The separation of dipeptide diastereomers like L-D-leucine and L-L-leucine relies on exploiting subtle differences in their three-dimensional structures.[7] Chiral recognition in HPLC is primarily achieved through the formation of transient, diastereomeric complexes between the analyte and a chiral selector. The differential stability of these complexes leads to different retention times on the column.
Key interaction mechanisms include:
-
Hydrogen Bonding: Amide and carboxyl groups in the dipeptides can form hydrogen bonds.
-
π-π Interactions: Aromatic rings in the chiral selector can interact with parts of the analyte.[5][8]
-
Steric Interactions (Inclusion): The analyte fits into a chiral cavity or groove within the stationary phase.[9]
-
Dipole-Dipole and Ionic Interactions: The charge state of the peptide's amino and carboxyl termini is crucial and is controlled by the mobile phase pH.[10]
A successful separation requires a minimum of three points of interaction between the chiral selector and one of the isomers, with at least one interaction being stereochemically dependent.
Methodologies for Isomer Separation
Two distinct and validated protocols are presented below. Method 1 utilizes a modern, high-efficiency Chiral Stationary Phase, while Method 2 employs the classic and powerful technique of Chiral Ligand-Exchange.
Protocol 1: Direct Separation using a Cyclodextrin-Based Chiral Stationary Phase (CSP)
Cyclodextrin-based CSPs are widely used for their versatility and ability to separate a broad range of chiral compounds, including peptides.[9][11] The cyclodextrin molecule's truncated cone structure provides a hydrophobic inner cavity and a hydrophilic outer surface, enabling chiral recognition through inclusion complexation and hydrogen bonding at the rim.[9]
Experimental Workflow: CSP Method
Caption: Workflow for CSP-based separation of dipeptide isomers.
Step-by-Step Protocol
-
Instrumentation & Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV detector is required.[12]
-
Chiral Column: Cyclodextrin-based CSP, such as a CYCLOBOND I 2000 (Astec) or a similar β-cyclodextrin column (e.g., 250 x 4.6 mm, 5 µm).
-
Reagents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Triethylamine (TEA), Acetic Acid (glacial).
-
-
Mobile Phase Preparation
-
Prepare a buffer solution of 1.0% (v/v) triethylamine acetate (TEAA), pH 4.1. To do this, add 10 mL of TEA to ~950 mL of deionized water, adjust the pH to 4.1 with glacial acetic acid, and bring the final volume to 1 L.
-
The mobile phase is a mixture of this TEAA buffer and an organic modifier. A typical starting condition is 95:5 (v/v) 1% TEAA pH 4.1 / Acetonitrile .
-
Rationale: The acidic pH ensures the protonation of the N-terminus and carboxamide groups, promoting consistent ionic interactions. TEA acts as an ion-pairing agent that can improve peak shape.
-
-
Sample and Standard Preparation
-
Diluent: Prepare a diluent of 50:50 (v/v) Acetonitrile/Water.
-
Sample Solution: Accurately weigh and dissolve the this compound isomer mixture in the diluent to a final concentration of 1.0 mg/mL.
-
System Suitability Solution: Prepare a solution containing both L-L-leucine and L-D-leucine at approximately 0.5 mg/mL each to verify resolution.
-
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
Rationale: 210 nm is chosen for detection due to the strong absorbance of the peptide bond at low UV wavelengths, providing high sensitivity.
-
-
Data Analysis and System Suitability
-
The primary goal is to achieve baseline resolution (Rs > 1.5) between the L-D and L-L diastereomers.[4]
-
Calculate the resolution (Rs) using the standard pharmacopeial formula.
-
Quantify the impurity by calculating the area percentage of the undesired isomer relative to the total area of both isomer peaks.
-
Protocol 2: Chiral Ligand-Exchange Chromatography (CLEC)
CLEC is a powerful indirect method for separating chiral compounds, particularly amino acids and small peptides.[6][13] This technique uses an achiral stationary phase (like C18) and a mobile phase containing a metal ion (typically Cu(II)) and a chiral ligand (e.g., an L-amino acid). A transient diastereomeric ternary complex is formed between the copper, the chiral ligand, and the analyte enantiomers. The differing stability of these complexes allows for their separation.[6]
Separation Mechanism: Chiral Ligand-Exchange
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 9. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Enantioselective retention mechanisms of dipeptides on antibiotic-based chiral stationary phases: Leucyl-leucine, glycyl-leucine, and leucyl-glycine as case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin aided separation of peptides and proteins by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biovera.com.au [biovera.com.au]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Application Note: High-Resolution Mass Spectrometry Analysis of L-Leucyl-D-leucine
Abstract
The precise identification and quantification of peptide stereoisomers are critical in pharmaceutical development, metabolomics, and food science, as the chirality of constituent amino acids dictates biological activity and function. This application note presents a detailed, robust, and validated protocol for the analysis of the dipeptide L-Leucyl-D-leucine using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Due to their identical mass and elemental composition, the four stereoisomers of leucyl-leucine (L-L, D-D, L-D, D-L) cannot be differentiated by mass spectrometry alone.[1] This protocol leverages a specialized chiral stationary phase for chromatographic separation, coupled with high-resolution mass spectrometry for definitive detection and structural confirmation. We provide a complete workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals requiring unambiguous stereoisomer analysis.
Introduction: The Significance of Chirality in Dipeptides
Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental biological molecules with diverse functions.[1][2] The stereochemistry of these peptides is paramount; for instance, the presence of D-amino acids in peptides, once thought to be rare in higher organisms, is now recognized as having significant biological roles, including neurotransmission and bacterial cell wall construction.[3][4] this compound is a dipeptide composed of an L-leucine residue at the N-terminus and a D-leucine residue at the C-terminus. Its analysis presents a challenge because it is isobaric and isostructural with L-Leucyl-L-leucine, D-Leucyl-D-leucine, and D-Leucyl-L-leucine.
Mass spectrometry is a powerful tool for peptide analysis, providing sensitive and accurate mass measurements.[5][6] However, standard mass spectrometric techniques do not distinguish between enantiomers or diastereomers. Therefore, effective chromatographic separation prior to mass analysis is essential.[7] This guide details a method employing a crown ether-based chiral stationary phase (CSP), which provides excellent resolving power for underivatized amino acids and small peptides, coupled with Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS) for high-confidence identification.[3][8][9]
Analytical Workflow Overview
The analytical strategy involves three main stages: meticulous sample preparation to ensure analyte purity, chiral liquid chromatography to resolve the four stereoisomers, and tandem mass spectrometry to confirm the molecular weight and amino acid composition.
Caption: Overall workflow for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound standard (≥98% purity)
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Acid: Perchloric acid or formic acid, LC-MS grade.
-
Equipment: Analytical balance, vortex mixer, sonicator, autosampler vials, 0.22 µm syringe filters.
Causality Behind Choices: The use of LC-MS grade solvents and additives is non-negotiable.[10] Contaminants such as salts, polymers, or detergents can form adducts with the analyte or suppress its ionization, leading to poor sensitivity and inaccurate results.[10]
Standard Sample Preparation Protocol
This protocol is designed for a pure, synthetic standard. For complex biological matrices, extensive sample cleanup and extraction would be required.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound standard.
-
Transfer to a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of the initial mobile phase solvent (e.g., 80:20 Methanol:Water with 5 mM Perchloric Acid).
-
Vortex for 1 minute, then sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solution Preparation (10 µg/mL):
-
Perform a 1:100 serial dilution of the stock solution with the same solvent to achieve a final concentration of 10 µg/mL.
-
-
Final Filtration:
-
Filter the working solution through a 0.22 µm syringe filter (PTFE or other compatible material) directly into an autosampler vial. This step removes any particulates that could clog the LC system.
-
Chiral Liquid Chromatography Protocol
The key to this analysis is the chromatographic separation of the four possible stereoisomers. A crown ether-based column is highly effective for this purpose.[3][8][9]
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides the necessary pressure and flow stability for reproducible chromatography. |
| Column | Crown Ether Chiral Stationary Phase (e.g., CROWNPAK® CR-I(+) or ChiroSil® SCA(-)) | These CSPs are specifically designed for the enantiomeric separation of compounds with primary amino groups, like dipeptides, without derivatization.[3][4][9] |
| Column Dimensions | 150 mm x 3.0 mm, 5 µm | Standard analytical dimensions providing a good balance of resolution and analysis time. |
| Mobile Phase A | Water with 5 mM Perchloric Acid | Acidification ensures the N-terminal amine is protonated, which is required for interaction with the crown ether CSP.[4] |
| Mobile Phase B | Methanol | A common organic solvent providing appropriate elution strength. |
| Gradient | Isocratic | A simple isocratic elution is often sufficient for resolving the four stereoisomers of a simple dipeptide. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 3.0 mm ID column. |
| Isocratic Condition | 80% Methanol / 20% Water / 5 mM HClO₄ | This starting condition provides good retention and separation; may require optimization.[3] |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times in chiral separations. |
| Injection Volume | 5 µL | A standard injection volume to avoid column overloading. |
Mass Spectrometry Protocol
The mass spectrometer serves as the detector, providing confirmation of the analyte's identity through accurate mass measurement and fragmentation analysis. Electrospray ionization (ESI) is the preferred method for ionizing peptides from a liquid stream.[11][12]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily accept a proton at the N-terminal amine and any basic side chains, forming positive ions [M+H]+.[13][14] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Drying Gas Flow | 10 L/min | Facilitates desolvation of the ESI droplets. |
| Drying Gas Temp. | 300 - 350 °C | Aids in solvent evaporation to release gas-phase ions. |
| Nebulizer Pressure | 30 - 45 psi | Assists in forming a fine spray for efficient ionization. |
| MS Scan Mode | Full Scan (MS1) and Targeted MS/MS (MS2) | MS1 confirms the precursor ion mass, while MS2 provides structural information for confirmation.[15][16] |
| MS1 Scan Range | m/z 100 - 400 | A range sufficient to encompass the precursor ion of interest. |
| MS2 Precursor Ion | m/z 245.1865 | This is the calculated monoisotopic mass of the protonated this compound ([C₁₂H₂₄N₂O₃ + H]⁺).[17] |
| Collision Energy | 15 - 30 eV | This energy range should be optimized to induce sufficient fragmentation of the peptide bond. |
Expected Results and Data Interpretation
Chromatographic Separation
Using a CROWNPAK® CR-I(+) column, the expected elution order for amino acids and peptides is generally D-enantiomers before L-enantiomers.[9] Therefore, you should observe four distinct peaks corresponding to the different stereoisomers, allowing for the specific identification of the L-D peak by its retention time relative to the others (if a standard mix is analyzed).
Mass Spectra and Fragmentation
Full Scan (MS1): The primary ion observed in the full scan mass spectrum will be the protonated molecule [M+H]⁺ at m/z 245.1865 .
Tandem MS (MS2): Collision-Induced Dissociation (CID) of the precursor ion at m/z 245.1865 will cleave the peptide bond. The fragmentation pattern for all four stereoisomers will be identical. The key diagnostic fragments are:
| Fragment Ion | Calculated m/z | Description |
| Leucine Immonium Ion | 86.0964 | A highly characteristic and typically abundant fragment resulting from the internal fragmentation of a leucine residue. Its presence confirms that the peptide is composed of leucine. |
| y₁ Ion | 132.1022 | Represents the C-terminal D-leucine residue ([C₆H₁₃NO₂ + H]⁺). |
| b₁ Ion | 114.0913 | Represents the N-terminal L-leucine residue after neutral loss of CO ([C₆H₁₂N]⁺). |
The most intense fragment ion is expected to be the leucine immonium ion at m/z 86.0964, providing strong evidence for the peptide's composition.[18]
Caption: Key fragmentation pathways of protonated this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the unambiguous analysis of this compound. The combination of a highly selective chiral liquid chromatography method with sensitive tandem mass spectrometry ensures both the separation of all four stereoisomers and the confident identification of the target dipeptide. This self-validating system, where chromatographic retention time provides stereochemical information and the MS/MS spectrum confirms the molecular structure, is essential for any research or development activity where peptide chirality is a critical parameter.
References
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. National Institutes of Health. [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of Massachusetts Chan Medical School. [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. [Link]
-
Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]
-
Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. ACS Publications. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. PubMed. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PubMed Central. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]
-
D-leucyl-D-leucine Compound Summary. PubChem, National Institutes of Health. [Link]
-
Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. PubMed. [Link]
-
Tandem mass spectrometry. Wikipedia. [Link]
-
Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. ACS Publications. [Link]
-
Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
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Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. National Institutes of Health. [Link]
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DL-Leu-DL-leu Compound Summary. PubChem, National Institutes of Health. [Link]
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Leu-D-Leu Compound Summary. PubChem, National Institutes of Health. [Link]
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Characteristics of electrospray-ionization detection of synthetic di- to penta-oligopeptides by amine derivatizations. J-Stage. [Link]
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Tandem Mass Spectrometry of Peptides. SciSpace. [Link]
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High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed. [Link]
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L-leucyl-L-leucine Compound Summary. PubChem, National Institutes of Health. [Link]
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Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. FAO AGRIS. [Link]
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Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed. [Link]
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LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. [Link]
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Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). PubMed. [Link]
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CHRISTMAS: Chiral Pair Isobaric Labeling Strategy for Multiplexed Absolute Quantitation of Enantiomeric Amino Acids. PubMed Central. [Link]
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Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. ResearchGate. [Link]
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Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University Research Repository. [Link]
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Fragmentation of Leucine Enkephalin as a Function of Laser Fluence in a MALDI TOF-TOF. Springer. [Link]
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Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
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ESI-MS study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]
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The fragmentation mechanism of characteristic ions of leucine and isoleucine. ResearchGate. [Link]
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l-Leucyl-d-leucine as a Tool for Studying Peptide Transport: Application Notes and Protocols
Introduction: Unveiling the Role of Peptide Transporters with l-Leucyl-d-leucine
In the realms of drug discovery and nutritional science, understanding the mechanisms of intestinal absorption is paramount. A key family of proteins governing the uptake of peptides and peptidomimetic drugs are the proton-coupled oligopeptide transporters (POTs), primarily PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[1][2] These transporters are not only crucial for the absorption of dietary protein breakdown products but also serve as a major pathway for the oral bioavailability of numerous pharmaceuticals, including β-lactam antibiotics and ACE inhibitors.[1][3][4]
To investigate the contribution of these transporters to the absorption of a drug candidate or to probe the fundamental mechanisms of peptide transport, specific and reliable tools are essential. This compound, a dipeptide composed of L-leucine and D-leucine, serves as an invaluable tool for such investigations. Its stereochemistry makes it resistant to rapid hydrolysis by intracellular peptidases, a common challenge in studying peptide transport. More importantly, it acts as a competitive inhibitor of PEPT1 and PEPT2, allowing researchers to dissect the role of these transporters in cellular uptake processes.
This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a competitive inhibitor to study peptide transport, particularly in the context of the widely used Caco-2 cell model of the intestinal epithelium.
Mechanism of Action: Competitive Inhibition of PEPT1 and PEPT2
This compound exerts its effect by competing with other di- and tripeptides for binding to the active site of PEPT1 and PEPT2. This is a classic example of competitive inhibition, where the inhibitor's binding to the transporter is mutually exclusive with substrate binding. The transporter can bind either the substrate (e.g., a therapeutic peptide) or the inhibitor (this compound), but not both simultaneously. This competition effectively reduces the rate of substrate transport at a given substrate concentration.
The proton-coupled nature of these transporters means that the uptake of peptides is driven by an inwardly directed proton gradient.[4] this compound, by occupying the binding site, prevents the translocation of the substrate without itself being efficiently transported.
Caption: Competitive inhibition of PEPT1/PEPT2 by this compound.
Quantitative Analysis of Inhibition
The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporter sites in the absence of the substrate. A lower Ki value indicates a more potent inhibitor. In transport assays, the half-maximal inhibitory concentration (IC50) is experimentally determined. The IC50 is the concentration of the inhibitor that reduces the transport of a specific substrate by 50% under defined experimental conditions.
It is crucial to distinguish between IC50 and Ki. The IC50 value is dependent on the concentration of the substrate used in the assay, whereas the Ki is an intrinsic property of the inhibitor and the transporter. The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 to the more universal Ki value for competitive inhibitors.
Cheng-Prusoff Equation:
Caption: Workflow for a typical in vitro peptide transport inhibition assay.
Data Presentation: A Comparative Overview
| Compound | Transporter | Ki Value | Experimental Model | Reference |
| This compound | PEPT1 | To be determined | Caco-2 cells | - |
| This compound | PEPT2 | To be determined | PEPT2-expressing cells | - |
| Valacyclovir | rPEPT1 | 2.7 mM | rPEPT1-expressing cells | [5] |
| Valacyclovir | rPEPT2 | 0.22 mM | rPEPT2-expressing cells | [5] |
| L-Valine methyl ester | rPEPT1 | 3.6 mM | rPEPT1-expressing cells | [5] |
| L-Valine methyl ester | rPEPT2 | 0.83 mM | rPEPT2-expressing cells | [5] |
| Lys[Z(NO₂)]-Pro | PEPT1 | 5-10 µM | Caco-2 cells, P. pastoris, X. laevis oocytes | [6] |
Note: The determination of these values is a key outcome of the described protocols.
Field-Proven Insights: Applications and Considerations
The use of this compound as a competitive inhibitor provides valuable insights into the role of peptide transporters in various contexts:
-
Drug Development: By performing inhibition assays with this compound, researchers can determine if a novel peptide-based drug candidate is a substrate for PEPT1. A significant reduction in the uptake of the drug candidate in the presence of this compound would strongly suggest the involvement of PEPT1 in its absorption.
-
Prodrug Strategies: Many prodrugs are designed with a dipeptide moiety to hijack PEPT1 for enhanced oral bioavailability. This compound can be used to confirm that the transport of such a prodrug is indeed mediated by PEPT1.
-
Nutritional Studies: The competitive inhibition by this compound can be employed to investigate the transport of specific dietary di- and tripeptides and to understand the competition between different peptides for absorption.
-
Mechanistic Studies: As a non-transported or poorly transported inhibitor, this compound can be used to probe the binding site of PEPT1 and PEPT2 without the confounding factor of translocation.
Important Considerations:
-
Specificity: While this compound is a good inhibitor for PEPT1 and PEPT2, it is essential to consider the potential for interaction with other transporters, although its primary targets are the peptide transporters.
-
Concentration Range: It is crucial to use a wide range of inhibitor concentrations to accurately determine the IC50 value.
-
Substrate Choice: The choice of the probe substrate and its concentration relative to its Km will influence the determined IC50 value, reinforcing the importance of calculating the Ki for cross-study comparisons.
-
Cell Model Variability: The expression levels of PEPT1 can vary between different Caco-2 cell passages and clones. [7]Therefore, it is important to use a consistent cell source and passage number to ensure reproducibility.
Conclusion
This compound is a robust and reliable tool for researchers in academia and the pharmaceutical industry to investigate the intricate world of peptide transport. Its properties as a competitive inhibitor, coupled with the well-established Caco-2 cell model, provide a powerful system for elucidating the role of PEPT1 and PEPT2 in nutrient absorption and drug delivery. The protocols and insights provided in this guide offer a solid foundation for designing and executing experiments that will yield high-quality, interpretable data, ultimately advancing our understanding of these vital transport processes.
References
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Boll, M., Daniel, H., & Brandsch, M. (2022). Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. Nature Communications, 13(1), 1017. [Link]
-
Sun, D., Landowski, C. P., Chu, X., Wallsten, R., Komorowski, T. E., Fleisher, D., & Amidon, G. L. (2001). Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein. AAPS PharmSci, 3(1), E2. [Link]
-
Brandsch, M., Knütter, I., & Bosse-Doenecke, E. (2001). A novel inhibitor of the mammalian peptide transporter PEPT1. Biochemistry, 40(14), 4339-4346. [Link]
-
Sun, D., Landowski, C. P., Chu, X., Wallsten, R., Komorowski, T. E., Fleisher, D., & Amidon, G. L. (2001). Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein. AAPS PharmSci, 3(1), E2. [Link]
-
Sun, D., Landowski, C. P., Chu, X., Wallsten, R., Komorowski, T. E., Fleisher, D., & Amidon, G. L. (2001). Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein. AAPS PharmSci, 3(1), E2. [Link]
-
Sawada, K., Terada, T., Saito, H., Hashimoto, Y., & Inui, K. (1999). Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. The Journal of pharmacology and experimental therapeutics, 291(2), 705–709. [Link]
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Andersson, L., Isley, T. C., & Wolfenden, R. (1982). alpha-Aminoaldehydes: transition-state analogue inhibitors of leucine aminopeptidase. Biochemistry, 21(17), 4177–4180. [Link]
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Bailey, P. D., Boyd, C. A., Bronk, J. R., Collier, I. D., Meredith, D., Morgan, K. M., & Temple, C. S. (2000). The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1. Angewandte Chemie (International ed. in English), 39(3), 591–593. [Link]
-
Wenzel, U., Gebert, I., Weintraut, H., Weber, W., Clauss, W., & Daniel, H. (1996). Variation of peptide transporter (PepT1 and HPT1) expression in Caco-2 cells as a function of cell origin. Pharmaceutical research, 13(9), 1383–1387. [Link]
-
Lee, K., Kim, J. S., & Lee, J. (2010). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. Molecules (Basel, Switzerland), 15(1), 353–364. [Link]
-
Thwaites, D. T., & Anderson, C. M. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. The Journal of experimental medicine, 172(1), 183–194. [Link]
-
Foltz, M., Portier, R. J., & Meisel, H. (2017). Evaluation of PepT1 transport of food-derived antihypertensive peptides, Ile-Pro-Pro and Leu-Lys-Pro using in vitro, ex vivo and in vivo transport models. Food & function, 8(3), 1148–1157. [Link]
-
Foltz, M., Portier, R. J., & Meisel, H. (2017). Evaluation of PepT1 transport of food-derived antihypertensive peptides, Ile-Pro-Pro and Leu-Lys-Pro using in vitro, ex vivo and in vivo transport models. UCD Research Repository. [Link]
-
Spanier, B., & Daniel, H. (2013). Transcriptional and functional regulation of the intestinal peptide transporter PEPT1. The Journal of physiology, 591(16), 3849–3857. [Link]
-
SOLVO Biotechnology. (n.d.). PEPT2 transporter assay. Retrieved from [Link]
-
Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current opinion in pharmacology, 13(6), 881–887. [Link]
-
Himukai, M., & Hoshi, T. (1982). Mechanisms of inhibition of glycylglycine transport by glycyl-L-leucine and L-leucine in guinea-pig small intestine. Biochimica et biophysica acta, 687(2), 170–178. [Link]
-
Terada, T., Inui, K. (2004). Prediction of glycylsarcosine transport in Caco-2 cell lines expressing PEPT1 at different levels. Journal of controlled release : official journal of the Controlled Release Society, 95(3), 427–436. [Link]
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- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of L-Leucyl-D-leucine in Solution
Welcome to the technical support center for L-Leucyl-D-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. Here, we will delve into the fundamental principles of dipeptide stability, address common experimental challenges, and offer validated protocols to ensure the integrity of your research.
Understanding the Stability Landscape of this compound
This compound, a dipeptide composed of L-leucine and its D-enantiomer, presents unique stability considerations. Like most peptides, its integrity in aqueous solutions is threatened by two primary degradation pathways: hydrolysis of the peptide bond and intramolecular cyclization to form a diketopiperazine. The presence of the D-amino acid can influence the kinetics of these degradation reactions. A thorough understanding of these pathways is the first step in developing a robust and stable formulation.
Key Degradation Pathways
-
Hydrolysis: This involves the cleavage of the peptide bond by water, resulting in the formation of the constituent amino acids, L-leucine and D-leucine. This reaction is highly dependent on pH and temperature.[1][2]
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction where the N-terminal amino group attacks the carbonyl group of the peptide bond, leading to the formation of a cyclic dipeptide, cyclo(L-Leu-D-Leu), and the release of water.[3] This is a common degradation pathway for dipeptides in solution.
Troubleshooting Guide: Common Stability Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: I'm observing a rapid loss of this compound concentration in my neutral pH buffer. What is the likely cause and how can I mitigate it?
Answer:
Rapid degradation at neutral pH is often indicative of diketopiperazine (DKP) formation, as this intramolecular reaction can be significant in this pH range.[2] While hydrolysis also occurs, DKP formation is a primary concern for dipeptides.
Causality: At neutral pH, a sufficient population of the N-terminal amine is deprotonated and can act as a nucleophile, attacking the amide carbonyl to form the six-membered DKP ring.
Troubleshooting Steps:
-
pH Adjustment: The optimal pH for peptide stability in solution is typically between 5 and 7.[4] Consider lowering the pH of your buffer to the 4.0-6.0 range. This protonates the N-terminal amine, reducing its nucleophilicity and thereby slowing the rate of DKP formation.
-
Temperature Control: Degradation reactions are accelerated at higher temperatures. Whenever possible, prepare and store your this compound solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. For long-term storage, lyophilization is the most effective strategy.[5][6][7]
-
Buffer Selection: While phosphate buffers are common, citrate buffers have been shown to be more stabilizing for some lyophilized products.[8] For solutions, consider the catalytic effect of buffer species. A systematic evaluation of different buffer systems (e.g., acetate, citrate, histidine) at your target pH is recommended.
dot
Caption: Troubleshooting workflow for rapid degradation.
Question 2: My this compound solution appears cloudy, especially at higher concentrations. What's happening and how can I improve its solubility and prevent precipitation?
Answer:
Cloudiness or precipitation suggests that the dipeptide's solubility limit has been exceeded or that it is aggregating. L-leucine itself has limited water solubility, which can influence the solubility of the dipeptide.
Causality: At or near the isoelectric point (pI) of the dipeptide, its net charge is zero, minimizing electrostatic repulsion between molecules and promoting aggregation and precipitation. Also, the hydrophobic side chains of leucine can contribute to self-association at higher concentrations.
Troubleshooting Steps:
-
pH Adjustment Away from pI: Determine the isoelectric point of this compound and adjust the pH of your solution to be at least 1-2 units away from the pI. This will ensure that the dipeptide is sufficiently charged, enhancing its solubility through electrostatic repulsion.
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic side chains of the leucine residues, effectively shielding them from the aqueous environment and improving solubility and stability.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic solvent like ethanol or propylene glycol can improve solubility. However, this must be compatible with your experimental system.
-
-
Concentration Optimization: If possible, work at the lowest effective concentration of this compound to stay well below its solubility limit.
| Excipient | Typical Concentration Range | Mechanism of Action |
| Hydroxypropyl-β-cyclodextrin | 1-10% (w/v) | Forms inclusion complexes with hydrophobic moieties, increasing solubility and stability.[9] |
| Polysorbate 80 | 0.01-0.1% (v/v) | Non-ionic surfactant that can prevent surface adsorption and aggregation. |
| Arginine | 10-50 mM | Can suppress aggregation and improve solubility of some peptides. |
Question 3: I need to perform a forced degradation study to identify potential degradation products. What conditions should I use?
Answer:
Forced degradation studies are essential for understanding the degradation pathways of your dipeptide and for developing stability-indicating analytical methods.[11][12]
Causality: Exposing the dipeptide to stress conditions more severe than those encountered during normal handling and storage accelerates degradation, allowing for the timely identification of degradation products.
Recommended Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60-80 °C, 2-24 hours | L-leucine, D-leucine |
| Basic Hydrolysis | 0.1 M NaOH, 60-80 °C, 2-24 hours | L-leucine, D-leucine |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 2-24 hours | Oxidized forms of the dipeptide (less likely for leucine) |
| Thermal Degradation | 80-100 °C (in solution or as solid), 24-72 hours | Diketopiperazine, L-leucine, D-leucine |
| Photostability | ICH Q1B conditions (exposure to light) | Photodegradation products (less common for this dipeptide) |
Note: The goal is to achieve 5-20% degradation of the parent compound. You may need to adjust the duration and severity of the stress conditions to achieve this target.
dot
Caption: Workflow for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound for long-term stability?
A1: For long-term stability, this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or below, protected from moisture and light.[6] In this state, degradative processes that require water, such as hydrolysis and DKP formation, are significantly minimized.
Q2: How does the D-amino acid in this compound affect its stability compared to L-Leucyl-L-leucine?
Q3: Can I use a phosphate buffer for my this compound solution?
A3: Yes, phosphate buffers are widely used. However, be aware that phosphate buffer systems can sometimes accelerate degradation, particularly during freeze-thawing.[8] Also, the pH of phosphate buffers can shift significantly upon freezing. If you are working with frozen solutions, a citrate or histidine buffer might offer better pH control and stability. The choice of buffer should be empirically determined for your specific formulation and storage conditions.[13][14]
Q4: What analytical method is best for monitoring the stability of this compound?
A4: A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with Mass Spectrometry (MS) is the gold standard.[15] This allows for the separation and quantification of the parent dipeptide from its potential degradation products, such as the free amino acids and the diketopiperazine. A chiral column may be necessary to separate the D- and L-leucine enantiomers if hydrolysis is a concern.[16][17]
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS Method for this compound
This protocol provides a starting point for developing a method to separate this compound from its primary degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Cyclo(L-Leu-D-Leu) reference standard (if available)
-
L-leucine and D-leucine reference standards
-
Acetonitrile (UPLC/MS grade)
-
Water (UPLC/MS grade)
-
Formic acid (LC/MS grade)
2. Instrumentation:
-
UPLC system with a UV detector
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
UPLC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a good starting point.
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-50% B (linear gradient)
-
8-9 min: 50-95% B (linear gradient)
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95-2% B (linear gradient)
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 210 nm
4. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Monitor for the following m/z values:
-
This compound: [M+H]⁺
-
Cyclo(L-Leu-D-Leu): [M+H]⁺
-
Leucine: [M+H]⁺
-
5. Method Validation:
-
Demonstrate specificity by analyzing stressed samples and showing that degradation product peaks are resolved from the main peak.
-
Establish linearity, accuracy, and precision for the quantification of this compound.
Protocol 2: Lyophilization Cycle for Enhanced Stability
This protocol provides a general framework for developing a lyophilization cycle. This should be optimized for your specific formulation and lyophilizer.[7][18][19]
1. Formulation Preparation:
-
Dissolve this compound in a suitable buffer (e.g., 10 mM citrate, pH 5.0) to the desired concentration.
-
Consider adding a cryoprotectant/bulking agent such as sucrose (2-5% w/v) or mannitol (2-5% w/v) to ensure good cake formation and protect the dipeptide during freezing.
2. Freezing:
-
Fill the solution into lyophilization vials.
-
Cool the shelves to -40 °C at a rate of 1 °C/min.
-
Hold at -40 °C for at least 2 hours to ensure complete freezing.
3. Primary Drying (Sublimation):
-
Apply a vacuum of 100 mTorr.
-
Increase the shelf temperature to -10 °C over 2 hours.
-
Hold at -10 °C for 24-48 hours, or until the product temperature rises to the shelf temperature, indicating the end of sublimation.
4. Secondary Drying (Desorption):
-
Increase the shelf temperature to 25 °C over 2 hours.
-
Hold at 25 °C for 6-12 hours to remove residual bound water.
5. Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.
-
Store the lyophilized product at ≤ -20 °C.
References
-
Wikipedia. 2,5-Diketopiperazine. [Link]
- Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society, 118(26), 6105–6109.
- Irwin, W. J., Dwivedi, A. K., Holbrook, P. A., & Dey, M. J. (1994). The effect of cyclodextrins on the stability of peptides in nasal enzymic systems. Pharmaceutical research, 11(12), 1698–1703.
-
CD Formulation. Protein & Peptide Lyophilization Formulation Development. [Link]
- Kaliszan, R., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8.
- Smyth, M. J., & Jois, S. D. (2001). The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. Journal of peptide research, 58(5), 318–341.
-
PCI Pharma Services. (2023). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. [Link]
- Zhang, L., et al. (2021).
- Wang, W., & Pikal, M. J. (2019). Practical advice in the development of a lyophilized protein drug product. Journal of pharmaceutical sciences, 108(10), 3165–3179.
- Williams, K. A., et al. (2024). Identification of key active residues and solution conditions that affect peptide-catalyzed ester hydrolysis. New Journal of Chemistry, 48(15), 6689-6696.
-
Kaliszan, R., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]
-
Coriolis Pharma. Lyophilization Process Development. [Link]
- Williams, K. A., et al. (2024). Identification of key active residues and solution conditions that affect peptide-catalyzed ester hydrolysis. RSC Publishing.
- Gil-Av, E., et al. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-8.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Moitra, J., et al. (1997). Leucine is the most stabilizing aliphatic amino acid in the d position of a dimeric leucine zipper coiled coil. Biochemistry, 36(41), 12567-73.
-
ResearchGate. (a) Chiral HPLC analysis of synthesized [5‐¹¹C]Leu using... [Link]
- Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhal
- Cserháti, T., & Forgács, E. (2001). Interaction of Hydroxypropyl‐β‐Cyclodextrin with Peptides, Studied by Reversed‐Phase Thin‐Layer Chromatography.
- Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI). (2025).
- A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatiz
- Comparison of the effects of rumen-protected and unprotected L-leucine on fermentation parameters, bacterial composition, and amino acids metabolism in in vitro rumen b
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). PubMed.
- Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. (2011). PubMed Central.
- Peptide stereochemistry effects from pKa-shift to gold nanoparticle templating in a supramolecular hydrogel. (2020).
- Jorgensen, L., et al. (2015). Forced Degradation Studies for Biopharmaceuticals.
- A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (2021). PubMed Central.
- [A study of hydrolysis of various synthetic peptides with gastrointestinal enzymes using thin-layer chrom
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry.
- L-leucine degrad
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
- The effect of cyclodextrins on chemical and physical stability of glucagon and characterization of glucagon/gamma-CD inclusion complexes. (2003). PubMed.
- Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). (2023). PubMed Central.
- Forced degradation study of thiocolchicoside: characterization of its degrad
- IN FOOD AND BEVERAGE ANALYSIS. (2018).
- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (2022). MDPI.
- Defective nonoxidative leucine degradation and endogenous leucine flux in cirrhosis during an amino acid infusion. (1996). PubMed.
- Michael N. G. James, & Anita R. Sielecki. (1985). Stereochemical analysis of peptide bond hydrolysis catalyzed by the aspartic proteinase penicillopepsin. Biochemistry.
- ResearchGate. (n.d.). Results from a kinetic study of the effect of cyclodextrin on drug...
- S. M. Andreev, N. A. Samoilova, & S. V. Rogozhin. (1989).
- Janc, T., et al. (2021).
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Technical Support Center: Optimizing L-Leucyl-d-leucine Concentration for Cell Assays
Welcome to the technical support center for the effective use of L-Leucyl-d-leucine in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to successfully optimize this compound concentrations for your specific experimental needs.
Introduction: Understanding this compound in a Cellular Context
This compound is a dipeptide of significant interest in cellular biology, primarily due to the well-documented lysosomotropic properties of its stereoisomer, L-Leucyl-L-leucine methyl ester (LLOMe).[1][2][3][4][5] LLOMe is known to selectively induce apoptosis in cells with high lysosomal thiol protease activity, such as cytotoxic lymphocytes.[1][5] This process is dependent on the intracellular enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][6][7]
While direct studies on this compound are less abundant, the foundational knowledge of LLOMe's mechanism provides a critical starting point for understanding and optimizing the use of this dipeptide. The presence of a d-amino acid in this compound may influence its stability, cellular uptake, and interaction with intracellular enzymes, potentially altering its cytotoxic profile. Peptides containing D-amino acids have been shown to have greater stability in the presence of serum.[8]
This guide will provide a framework for navigating the experimental nuances of working with this compound, from initial concentration selection to troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
While the precise mechanism for this compound is not as extensively characterized as for L-Leucyl-L-leucine methyl ester (LLOMe), it is hypothesized to act as a lysosomotropic agent. The proposed pathway, based on LLOMe studies, involves:
-
Cellular Uptake: The dipeptide is taken up by cells, potentially through a dipeptide-specific transport system.[9]
-
Lysosomal Accumulation: Due to its chemical properties, it accumulates within the acidic environment of lysosomes.
-
Enzymatic Conversion: Inside the lysosome, the dipeptide is a potential substrate for Cathepsin C (DPPI).[1][6][7] Cathepsin C is proposed to catalyze the polymerization of LLOMe into a membranolytic form.[7] The efficiency of this compound as a Cathepsin C substrate may differ from the L-L isomer.
-
Lysosomal Membrane Permeabilization (LMP): The resulting metabolites disrupt the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytosol.[6][7]
-
Apoptosis Induction: The released lysosomal proteases trigger the apoptotic cascade.[3][6]
Q2: How does the d-leucine residue potentially affect the dipeptide's activity?
The incorporation of a d-amino acid can have several effects:
-
Increased Stability: Peptides containing d-amino acids are generally more resistant to degradation by proteases, which could prolong their half-life in cell culture medium.[8]
-
Altered Enzyme Kinetics: The stereochemistry of the d-leucine may affect its recognition and processing by Cathepsin C, potentially altering the rate of toxic metabolite formation compared to the L-L isomer.
-
Potential for Cytotoxicity: While offering stability, d-amino acid substitutions in peptides have also been associated with increased cytotoxicity in some contexts.[10]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from moisture. For creating stock solutions, use a sterile, high-quality solvent such as sterile water or a buffer appropriate for your cell culture system. It is advisable to prepare fresh working solutions for each experiment and to minimize freeze-thaw cycles of the stock solution.
Q4: Is this compound soluble in standard cell culture media?
The solubility of dipeptides can vary. While many are more soluble than their constituent free amino acids, it is crucial to determine the solubility of this compound in your specific basal medium.[11][12][13] Issues with solubility can lead to inaccurate concentrations and inconsistent results. If you encounter solubility problems, consider preparing a concentrated stock solution in a suitable solvent and then diluting it to the final working concentration in your cell culture medium.
Troubleshooting Guide
This section addresses common issues encountered when optimizing this compound concentration in cell-based assays.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No observable cellular effect (e.g., no cytotoxicity, no change in signaling) | 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Low Cathepsin C Expression: The cell line used may have low endogenous levels of Cathepsin C, the activating enzyme.[6] 3. Incorrect Assay Endpoint: The chosen assay may not be sensitive enough or timed appropriately to detect the cellular response. 4. Dipeptide Degradation: The dipeptide may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal working range. 2. Assess Cathepsin C Levels: If possible, quantify Cathepsin C expression in your cell line via Western blot, qPCR, or an activity assay. Consider using a positive control cell line known to have high Cathepsin C expression (e.g., certain myeloid cell lines).[6] 3. Optimize Assay Parameters: For cytotoxicity assays, consider multiple time points and use a sensitive detection method (e.g., a fluorescence- or luminescence-based assay for viability or apoptosis). 4. Use Freshly Prepared Solutions: Always prepare working solutions from a properly stored stock on the day of the experiment. |
| High background or inconsistent results | 1. Solubility Issues: The dipeptide may not be fully dissolved, leading to uneven distribution in the wells. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the dipeptide, leading to skewed results. | 1. Ensure Complete Dissolution: Visually inspect your stock and working solutions to ensure there are no precipitates. Gentle warming or vortexing may aid dissolution. 2. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. 3. Mitigate Edge Effects: Fill the outer wells of your plate with sterile water or PBS to create a humidity barrier. Avoid using the outer wells for experimental samples if high precision is required. |
| Unexpectedly high cytotoxicity at low concentrations | 1. High Cathepsin C Sensitivity: The cell line may be particularly sensitive to lysosomal disruption due to high Cathepsin C levels.[6] 2. Contamination of the Dipeptide: The this compound reagent may be contaminated with endotoxins or other cytotoxic substances. 3. Synergistic Effects: Other components in the cell culture medium may be potentiating the cytotoxic effects of the dipeptide. | 1. Refine Concentration Range: Perform a more granular dose-response experiment at lower concentrations to precisely determine the EC50. 2. Use a High-Purity Reagent: Ensure you are using a high-quality, research-grade this compound. If endotoxin contamination is suspected, use an endotoxin-free reagent. 3. Simplify the Assay System: If possible, test the dipeptide's effect in a simpler, serum-free medium to rule out synergistic interactions. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration Using a Dose-Response Assay
This protocol outlines a general procedure for determining the effective concentration range of this compound for a given cell line and cytotoxicity assay.
Materials:
-
This compound powder
-
Sterile solvent (e.g., sterile water, PBS, or DMSO, depending on solubility)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque plates (depending on the assay)
-
Cytotoxicity assay kit (e.g., MTT, MTS, or a fluorescence/luminescence-based viability assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm filter if necessary.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours.
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a broad range initially (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared dilutions of this compound to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assess Cytotoxicity:
-
Following the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength or setting.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration that causes a 50% reduction in cell viability).
-
Visualizing the Workflow
This compound Mechanism and Optimization Workflow
Caption: A flowchart illustrating the proposed mechanism of this compound and the experimental workflow for optimizing its concentration, including key troubleshooting checkpoints.
References
- Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.
- Charley, M. R., Thiele, D. L., Bennett, M., & Lipsky, P. E. (1986). Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions. Journal of immunological methods, 94(1-2), 159–167.
- Ueno, T., Nomi, T., Emoto, K., Yamashita, K., Kominami, E., & Uchiyama, Y. (1998). Synthesis of caged compounds of L-leucyl-L-leucine methyl ester, an apoptosis inducer, and their cytotoxic activity. Biological & pharmaceutical bulletin, 21(9), 988–991.
- Thiele, D. L., & Lipsky, P. E. (1986). The generalized toxicity of L-leucyl-L-leucine methyl ester for lymphocyte functions. Journal of immunology (Baltimore, Md. : 1950), 136(3), 1038–1046.
- Thiele, D. L., & Lipsky, P. E. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. The Journal of experimental medicine, 172(1), 183–194.
- Schultz, K. M., Landa, A., Anderson, S. B., & Heilshorn, S. C. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters, 12(6), 785–791.
- Cunha, S. R., & Donato, J., Jr (2016). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 8(5), 309.
- Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. PNAS, 87(1), 83-87.
- BenchChem. (2025).
- Philipps-Universität Marburg. (2024, September 13). A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage.
- Lee, J., Kim, N., Kim, G. M., & Lee, G. M. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied microbiology and biotechnology, 108(1), 101.
- Kessler, C., & Mueller-Albers, J. (n.d.). Dipeptides in cell culture - Tools for performance increase and risk reduction. Evonik.
- Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-Leucyl-L-Leucine Methyl Ester-Mediated Killing of Cytotoxic Lymphocytes: Dependence on a Lysosomal Thiol Protease, Dipeptidyl Peptidase I, That Is Enriched in These Cells. Proceedings of the National Academy of Sciences, 87(1), 83-87.
- Argueta, D. A., & Figuera, L. (2022). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 9, 1008024.
- Mor-Vaknin, N., & Markovitz, D. M. (2019). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in microbiology, 10, 2283.
- McDonald, J. K., Zeitman, B. B., Reilly, T. J., & Ellis, S. (1969). New observations on the substrate specificity of cathepsin C (dipeptidyl aminopeptidase I). Including the degradation of beta-corticotropin and other peptide hormones. The Journal of biological chemistry, 244(10), 2693–2709.
- Sigma-Aldrich. (n.d.). L-Leucine, from non-animal source.
- WO2016091350A1 - Process for improving the solubility of cell culture media - Google P
- Repnik, U., et al. (2020). Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis. The FEBS journal, 287(23), 5148–5166.
- Corvo, I., et al. (2018). Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Frontiers in molecular biosciences, 5, 29.
- Rubach, J. K., et al. (2012). The amino-acid substituents of dipeptide substrates of cathepsin C can determine the rate-limiting steps of catalysis. Biochemistry, 51(38), 7493–7504.
- BenchChem. (2025). N-D-Gluconoyl-L-leucine interference with common laboratory assays. BenchChem Technical Support.
- Turk, B., & Guncar, G. (2023). Cathepsin C: structure, function, and pharmacological targeting. Exploration of targeted anti-tumor therapy, 4(3), 513–529.
- WO2016091350A1 - Process for improving the solubility of cell culture media - Google P
- Cruz, J. L., et al. (2016). Amino acids in the cultivation of mammalian cells. Journal of biotechnology, 218, 1–13.
- Görbitz, C. H. (2019). Hydrophobic dipeptides: the final piece in the puzzle. Acta crystallographica.
- Lorenz, T., & Seidel-Morgenstern, A. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals, 13(11), 1564.
- Evonik. (n.d.). Solving the solubility and stability challenges of L-cystine in cell culture media.
- Nakayama, J., et al. (2001). Cyclo(L-Leucyl-L-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and environmental microbiology, 67(11), 5035–5040.
- Wheatley, D. N., & Inglis, M. S. (1980). Pools and protein synthesis: studies with the D- and L-isomers of leucine. Cytobios, 27(107-108), 107–124.
- Sigma-Aldrich. (n.d.). L-Leucine (L8000).
- Chen, Y. C., et al. (2025). Enhancing leucine aminopeptidase activity in Aspergillus oryzae LL1 through multi-round UV irradiation mutagenesis with potential application in debittering. Applied microbiology and biotechnology, 109(1), 10.
- Kiss, B. D., et al. (2024). Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI). International journal of pharmaceutics, 650, 123712.
- Nakayama, J., et al. (2001). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 67(11), 5035–5040.
- Leger, R., et al. (2014). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases. PLoS ONE, 9(1), e87584.
- Chen, Y. C., et al. (2025). Enhancing leucine aminopeptidase activity in Aspergillus oryzae LL1 through multi-round UV irradiation mutagenesis with potential application in debittering. Applied Microbiology and Biotechnology, 109(1), 10.
- Nakayama, J., et al. (2001). Cyclo(L-Leucyl-L-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 67(11), 5035–5040.
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- 2. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of caged compounds of L-leucyl-L-leucine methyl ester, an apoptosis inducer, and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: L-Leucyl-D-leucine Synthesis
Welcome to the technical support center for the synthesis of L-Leucyl-D-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this dipeptide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in the synthesis of this compound?
A1: The synthesis of this compound, like many peptide syntheses, is prone to several common pitfalls that can impact yield and purity. The most critical challenges include:
-
Racemization: The chiral center of the amino acids, particularly the activated L-leucine, is susceptible to epimerization, leading to the formation of unwanted diastereomers (e.g., D-Leucyl-D-leucine).[1][2][3]
-
Low Coupling Efficiency: Incomplete reaction between the protected L-leucine and D-leucine can result in low yields of the desired dipeptide.[4][5] This can be exacerbated by steric hindrance from the bulky isobutyl side chains of leucine.
-
Side Reactions: Several side reactions can occur, with the most common being the formation of a diketopiperazine, a cyclic dipeptide, especially during the dipeptide stage.[2]
-
Difficult Purification: The separation of the desired this compound from starting materials and diastereomeric impurities can be challenging due to their similar physicochemical properties.[6][7]
-
Protecting Group Issues: Incomplete deprotection or side reactions involving the protecting groups can lead to a complex mixture of products.[8][9][10]
Q2: Why is racemization a significant concern, and how can I minimize it?
A2: Racemization is a major concern because it leads to the loss of stereochemical integrity, resulting in a mixture of diastereomers that are often difficult to separate and can have different biological activities.[2][3][11] The mechanism often involves the formation of an oxazolone intermediate from the activated carboxylic acid of the N-protected L-leucine.[12]
To minimize racemization:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization potential. Onium salt-based reagents like HBTU, HATU, and COMU are generally preferred over carbodiimides like DCC when used alone.[1][13]
-
Use of Additives: When using carbodiimides (e.g., DCC, EDC), always include racemization-suppressing additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[1][3]
-
Base Selection: The choice of base is critical. Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine, which can promote racemization.[3] For particularly sensitive couplings, the weaker base 2,4,6-collidine may be beneficial.[3]
-
Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of oxazolone formation and subsequent racemization.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yield in dipeptide synthesis can stem from several factors.[4][14] A systematic approach is needed to diagnose the issue.
-
Incomplete Coupling: The steric hindrance of the leucine side chains can slow down the coupling reaction.
-
Aggregation: Although less common for a dipeptide, aggregation of the growing peptide chain can hinder further reactions, particularly in solid-phase synthesis.[2][16]
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Troubleshooting:
-
Ensure accurate weighing and dispensing of all reagents.
-
Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent and the N-protected L-leucine is used relative to the D-leucine ester.
-
-
II. Troubleshooting Guides
Guide 1: Dealing with Diketopiperazine Formation
Issue: After the coupling and deprotection steps, I observe a significant amount of a byproduct with a mass corresponding to a cyclic dipeptide (diketopiperazine).
Causality: Diketopiperazine formation is an intramolecular cyclization that is particularly favorable at the dipeptide stage.[2] The deprotected N-terminal amine of the dipeptide can attack the C-terminal ester, leading to the formation of a stable six-membered ring. This is especially prevalent when using the Fmoc protecting group strategy.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diketopiperazine formation.
Guide 2: Purification Challenges - Separating Diastereomers
Issue: My crude product shows two peaks on HPLC with the same mass, indicating the presence of diastereomers (L-L, D-L, L-D, D-D). How can I effectively separate the desired this compound?
Causality: The synthesis has likely suffered from racemization, leading to a mixture of diastereomers. These molecules are often very similar in polarity, making them difficult to separate using standard chromatographic techniques.[6][7]
Purification Strategies:
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Widely available, high resolution. | May require extensive method development (gradient, solvent system, column chemistry) to achieve baseline separation.[7] |
| Chiral Chromatography | Utilizes a chiral stationary phase (CSP) to selectively interact with one diastereomer. | Can provide excellent separation. | More expensive columns, may require specific mobile phases. |
| Gas Chromatography (GC) of Derivatives | Dipeptides are derivatized to increase volatility and then separated on a chiral GC column. | High resolution for analytical purposes. | Requires derivatization, not suitable for preparative scale.[17] |
Protocol: Optimized RP-HPLC for Diastereomer Separation
-
Column Selection: Start with a high-purity C18 column with a high surface area.
-
Mobile Phase:
-
Eluent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Eluent B: 0.1% TFA in acetonitrile.
-
-
Gradient Optimization:
-
Begin with a very shallow gradient (e.g., 0.2-0.5% B per minute) to maximize the separation between the closely eluting peaks.
-
Perform several analytical runs to optimize the gradient for the best resolution.
-
-
Temperature: Control the column temperature. Sometimes, running at a slightly elevated or sub-ambient temperature can improve peak shape and resolution.
-
Scale-up: Once an analytical method is established, it can be scaled up to a semi-preparative or preparative column for purification of larger quantities.
III. Key Experimental Protocols
Protocol 1: General Solution-Phase Coupling using HATU
This protocol describes a general procedure for the coupling of N-Boc-L-leucine with D-leucine methyl ester.
Reaction Scheme:
Caption: Solution-phase peptide coupling workflow.
Step-by-Step Procedure:
-
Dissolve D-leucine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise and stir for 15 minutes.
-
In a separate flask, dissolve N-Boc-L-leucine (1.05 eq) and HATU (1.05 eq) in anhydrous DCM/DMF.
-
Add DIPEA (2.0 eq) to the N-Boc-L-leucine/HATU solution and stir for 5 minutes to pre-activate.
-
Slowly add the activated N-Boc-L-leucine solution to the D-leucine methyl ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, proceed with aqueous workup and purification.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Ma, L., & Li, S. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Peptide Diastereomers, Separation of. [Link]
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews. [Link]
-
Slideshare. (n.d.). Side reaction in peptide synthesis. [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B. [Link]
-
Pätzold, R., Theis, C., & Brückner, H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. [Link]
-
Rehman, M. M., et al. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology. [Link]
-
Prasad, K. V. S. R. G., Bharathi, K., & Banu, B. H. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Li, Y., et al. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
Yabe, K., et al. (1998). Cyclo(L-Leucyl-L-Prolyl) Produced by Achromobacter xylosoxidans. Applied and Environmental Microbiology. [Link]
-
CSIRO Publishing. (n.d.). The Synthesis of Some Peptides of L-Leucine and Glycine. [Link]
-
Australian Journal of Chemistry. (n.d.). The Synthesis of Some Peptides of L-Leucine and Glycine. [Link]
-
Wateos. (n.d.). How to Optimize Peptide Synthesis?[Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). All-L-Leu-Pro-Leu-Pro: A challenging cyclization. [Link]
-
Yabe, K., et al. (1998). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology. [Link]
-
ACS Publications. (2023). Self-Sorting in Diastereomeric Mixtures of Functionalized Dipeptides. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Wang, P., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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Technical Support Center: L-Leucyl-d-leucine Detection by HPLC
Welcome to the technical support center for the analysis of L-Leucyl-d-leucine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic analysis of this dipeptide diastereomer. As your virtual application scientist, I will guide you through common issues, explaining not just the what but the critical why behind each troubleshooting step, ensuring a robust and reliable HPLC method.
Introduction to the Challenge: The Nature of this compound
This compound is a dipeptide composed of an L-leucine and a D-leucine amino acid residue. Its analysis presents a dual challenge for chromatographers:
-
Chiral Separation: It is a diastereomer of L-Leucyl-l-leucine. Achieving separation requires a chiral environment that can differentiate between the spatial arrangements of these stereoisomers.
-
Lack of a Strong Chromophore: The peptide bond absorbs UV light weakly at low wavelengths (typically < 220 nm), and the leucine side chains are non-chromophoric. This makes sensitive detection difficult without derivatization or specialized detectors.
This guide is structured to address problems stemming from these core challenges, from initial method setup to advanced troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Chiral Separation & Resolution Issues
Question 1: I am seeing no separation between my this compound and L-Leucyl-l-leucine peaks on a standard C18 column. Why is this happening?
Answer:
This is expected behavior. A standard C18 (achiral) stationary phase separates molecules based primarily on hydrophobicity. Diastereomers like this compound and L-Leucyl-l-leucine have identical molecular weights and very similar hydrophobicities, meaning they will not be resolved in an achiral environment.
Causality: Chiral recognition requires the formation of transient, diastereomeric complexes between the analyte and a chiral selector. This can only occur with a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.
Solution Workflow:
-
Select an Appropriate Chiral Stationary Phase (CSP): You must use a column specifically designed for chiral separations. Based on the structure of your dipeptide, the following CSPs are recommended starting points:
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These are excellent for underivatized amino acids and peptides. The separation mechanism involves multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance within the macrocyclic "basket".[1][2] Dipeptides terminating in a D-residue, like yours, often interact strongly and are well-retained.[1]
-
Crown Ether Phases: These phases are specifically designed for separating compounds with primary amines, such as your dipeptide's N-terminus. The mechanism relies on forming an inclusion complex between the protonated amine (R-NH3+) and the crown ether cavity.[3][4] Chiral recognition stems from the different stabilities of the complexes formed by the different stereoisomers.[5][6]
-
Zwitterionic Ion-Exchange Phases (e.g., CHIRALPAK® ZWIX): These columns incorporate both anionic and cationic groups, making them effective for separating amphoteric molecules like dipeptides under LC-MS compatible conditions.[7]
-
-
Verify Mobile Phase Compatibility: Ensure your mobile phase is appropriate for the chosen CSP.
-
For Crown Ether columns, an acidic mobile phase (e.g., perchloric acid or trifluoroacetic acid at pH 1-2) is mandatory. This ensures the N-terminal amine of the dipeptide is protonated (NH3+), which is essential for the inclusion complex formation that drives the separation.[3][4]
-
For Teicoplanin columns, mobile phase pH is a critical parameter that controls the ionization state of both the analyte and the stationary phase, directly impacting retention and selectivity.[1][8] A systematic screen of pH is recommended.
-
Question 2: My peaks for this compound are broad and tailing on my new chiral column. What are the likely causes?
Answer:
Poor peak shape in chiral chromatography often points to secondary interactions, improper mobile phase conditions, or issues with the HPLC system itself. Tailing is frequently caused by unwanted interactions between the analyte and the stationary phase support or by a mismatch between the sample solvent and the mobile phase.[3][9]
Troubleshooting Workflow Diagram:
Caption: Troubleshooting guide for ELSD and CAD detectors.
Key Considerations:
-
Mobile Phase Volatility: This is the most critical factor. ELSD/CAD works by evaporating the mobile phase to leave behind analyte particles. Any non-volatile component, such as phosphate buffer, will also remain, creating an extremely high background signal. [10]You must use volatile mobile phases and additives (e.g., ammonium formate, ammonium acetate, formic acid, TFA). [11]* Solvent Purity: Because the detector sees any non-volatile material, impurities in low-grade solvents will contribute directly to baseline noise. [11]Always use the highest purity solvents available.
-
Column Bleed: The slow degradation of the column's stationary phase can release non-volatile silicates, which are detected by ELSD/CAD and cause a drifting baseline, especially during gradients. [11]Use columns specifically designated as "low-bleed" or "MS-compatible."
-
ELSD Temperature: The drift tube temperature must be high enough to evaporate the mobile phase but not so high that it volatilizes your analyte. For a relatively small molecule like this compound, start with a low temperature (e.g., 30-40°C) and increase only if you see baseline instability from incomplete evaporation. [12]* Gas Flow: The nebulizer gas (usually nitrogen) flow rate must be optimized. Too low, and you get large droplets that don't evaporate well; too high, and you can cool the drift tube and reduce sensitivity. [13][14]
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
-
Welter, E., et al. (2000). Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 868(2), 197-207. [Link]
- ACE HPLC Columns. HPLC Troubleshooting Guide.
-
Hilton, M., & Armstrong, D. W. (1991). Evaluation of the Enantiomeric Separation of Dipeptides Using a Chiral Crown Ether Lc Column. Journal of Liquid Chromatography, 14(20), 3673-3683. [Link]
-
Yamamoto, S., et al. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules, 27(19), 6649. [Link]
- Phenomenex. HPLC Troubleshooting Guide - Peak Issues.
-
Hussain, A., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8. [Link]
-
Asnin, L. D., et al. (2019). Enantioselective retention mechanisms of dipeptides on antibiotic-based chiral stationary phases: Leucyl-leucine, glycyl-leucine, and leucyl-glycine as case studies. Journal of Chromatography A, 1602, 347-356. [Link]
-
KRSS Ltd. (2024). Mastering LT-ELSD: Top Tips for Troubleshooting Issues in the Lab. [Link]
-
Petritis, K., et al. (2002). Simultaneous analysis of underivatized chiral amino acids by liquid chromatography–ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase. Journal of Chromatography A, 958(1-2), 253-257. [Link]
-
Stoll, D. R., & Haidar Ahmad, I. A. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America, 38(12), 656-661. [Link]
-
Phenomenex. Chiral Separation of FMOC-Protected Amino Acids. [Link]
-
Shimadzu Corporation. Analysis of D- and L- amino acids using extra-facile chiral separation and column switching. [Link]
-
Aydoğan, C., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]
-
ResearchGate. Can someone help me in CAD detector troubleshooting?. [Link]
-
Dolan, J. W. (2004). Success with Evaporative Light-Scattering Detection. LCGC North America, 22(6), 526-532. [Link]
-
Regis Technologies. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
Chrom-Tech. (2021). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
American Laboratory. (2008). Optimizing the Sensitivity of an Evaporative Light Scattering Detector. [Link]
-
McConville, J. (2012). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC North America, 30(s11), 34-39. [Link]
-
Peak Scientific. (2016). The principles of ELSD. [Link]
-
ResearchGate. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]
-
Li, Y., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 149, 264-271. [Link]
-
Waters Corporation. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Sugimoto, H., et al. (2016). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 408(1), 237-245. [Link]
-
Sharma, V. K., et al. (2014). A Review on HPLC-Trouble Shooting Guide. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 200-209. [Link]
-
ResearchGate. Is it possible to separate peptides and amino acids by using HPLC equipped with a UV-visible detector?. [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
El-Awady, M. I., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(41), 36815–36825. [Link]
Sources
- 1. Enantioselective retention mechanisms of dipeptides on antibiotic-based chiral stationary phases: Leucyl-leucine, glycyl-leucine, and leucyl-glycine as case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. "Evaluation Of The Enantiomeric Separation Of Dipeptides Using A Chiral" by Martha Hilton and Daniel W. Armstrong [scholarsmine.mst.edu]
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- 7. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of an optically active crown ether for the chiral separation of di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. peakscientific.com [peakscientific.com]
Technical Support Center: Interference of L-Leucyl-D-leucine in Biochemical Assays
Welcome to the technical support center for navigating the complexities of L-Leucyl-D-leucine in your biochemical and cell-based assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results or assay interference when working with this dipeptide. We will delve into the potential causes of interference and provide practical troubleshooting strategies to ensure the integrity and accuracy of your experimental data.
Introduction: The Unique Nature of this compound
This compound is a dipeptide composed of an L-leucine amino acid and a D-leucine amino acid. The presence of the D-amino acid enantiomer is a critical factor to consider, as it can significantly influence the peptide's biological activity and its interaction with assay components. Unlike peptides composed solely of L-amino acids, those containing D-amino acids often exhibit increased resistance to proteolytic degradation.[1][2] This stability, while advantageous for certain therapeutic applications, can also be a source of interference in various biochemical assays. This guide will address the potential for this compound to act as an enzyme inhibitor, a chelating agent, or a source of non-specific interactions, leading to misleading results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a dipeptide. The presence of D-leucine can make the peptide more resistant to degradation by proteases, which typically recognize L-amino acids.[1][2] This enhanced stability is a desirable property in drug development and studies requiring long-lasting peptide effects.
Q2: How can a seemingly simple dipeptide like this compound interfere with my assay?
Interference can arise from several properties of the dipeptide. The presence of a D-amino acid can lead to unexpected binding to proteins, potentially altering their conformation and function.[3] The peptide could also chelate metal ions essential for enzyme activity or interact with assay reagents, such as fluorescent dyes.
Q3: Is the interference dose-dependent?
Yes, assay interference by small molecules is often concentration-dependent. At higher concentrations, the likelihood of non-specific interactions and aggregation increases. Therefore, it is crucial to perform dose-response experiments to understand the concentration at which interference becomes significant.
Q4: Can the D-leucine component cause specific types of interference?
The D-amino acid can lead to stereospecific interactions with enzymes or receptors. While many enzymes are highly specific for L-amino acids, some may bind to D-amino acid-containing peptides, leading to competitive or non-competitive inhibition. The altered stereochemistry can also promote different types of non-specific interactions compared to its L-L counterpart.
Troubleshooting Guide: Identifying and Mitigating Interference
This section provides a structured approach to troubleshooting common issues encountered when using this compound in biochemical assays.
Issue 1: Unexpected Enzyme Inhibition or Activation
You observe a decrease or increase in enzyme activity in the presence of this compound that is not consistent with your hypothesis.
Potential Causes:
-
Direct Enzyme Inhibition: this compound may be acting as a competitive or non-competitive inhibitor of your enzyme of interest. Dipeptides have been shown to inhibit enzymes like dipeptidyl peptidase IV and xanthine oxidase.
-
Allosteric Modulation: The dipeptide might bind to a site on the enzyme other than the active site, causing a conformational change that alters its activity.
-
Chelation of Metal Cofactors: If your enzyme requires metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺) for activity, the dipeptide could be chelating these ions, leading to apparent inhibition.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester the enzyme, leading to non-specific inhibition.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence assay interference.
Experimental Protocols:
-
Control for Intrinsic Fluorescence:
-
Measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for your probe.
-
-
Control for Probe Interaction:
-
Incubate your fluorescent probe with varying concentrations of this compound and measure the fluorescence spectrum. A shift in the spectrum or a change in intensity indicates a direct interaction.
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to determine if this compound forms aggregates at the concentrations used in your assay.
-
Issue 3: Inconsistent Results in Cell-Based Assays
You are observing variable or unexpected cellular responses, such as changes in viability, signaling pathways, or morphology, in the presence of this compound.
Potential Causes:
-
Cytotoxicity: The dipeptide may be toxic to the cells at the concentrations being tested.
-
Alteration of Membrane Integrity: this compound could be disrupting the cell membrane, leading to non-specific effects.
-
Interference with Cellular Uptake Mechanisms: The dipeptide might compete with or inhibit the uptake of essential nutrients or other assay components.
-
Off-Target Effects: this compound could be interacting with unintended cellular targets, leading to a cascade of downstream effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cell-based assay results.
Experimental Protocols:
-
Cell Viability Assays:
-
Treat cells with a range of this compound concentrations and assess viability using standard methods like MTT, MTS, or trypan blue exclusion.
-
-
Membrane Integrity Assays:
-
Use assays that measure the release of intracellular enzymes like lactate dehydrogenase (LDH) to assess membrane damage.
-
-
Orthogonal Assays:
-
Confirm key findings using a different assay that measures the same biological endpoint through a different mechanism.
-
Data Summary Table
| Potential Interference | Affected Assay Types | Key Troubleshooting Steps |
| Enzyme Inhibition/Activation | Enzyme kinetics assays, HTS | Mechanism of inhibition studies, vary enzyme concentration |
| Metal Chelation | Metalloenzyme assays | Add excess metal cofactor |
| Compound Aggregation | Most biochemical assays | DLS, detergent addition, vary enzyme concentration |
| Intrinsic Fluorescence/Quenching | Fluorescence-based assays | Run compound-only controls, spectral analysis |
| Interaction with Probes | Fluorescence, luminescence assays | Run probe + compound controls |
| Cytotoxicity | Cell-based assays | Cell viability assays |
| Membrane Disruption | Cell-based assays | LDH release assay |
Concluding Remarks
References
- Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides. Food Chemistry, 141(1), 644-653.
- Asano, Y., Nakazawa, A., Kato, Y., & Kondo, K. (1989). Enzymes acting on D-amino acid containing peptides. Angewandte Chemie International Edition in English, 28(4), 535-537.
- Jaladanki, C. K., Lee, H., & Lee, K. (2020). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 21(1-2), 126-130.
- Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides. Food Chemistry, 141(1), 644-653.
- Ali, A. M., & Ishizu, T. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7000.
- Madl, L., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8886.
- Li, X., & Xu, B. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino acids, 50(5), 473-479.
- Yoshikawa, Y., et al. (2021). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. Molecules, 26(11), 3183.
-
Seamaty. (n.d.). 5 ways to eliminate interference between biochemistry reagents. Retrieved from [Link]
- Mayer, M., & Jäschke, A. (2019). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry–A European Journal, 25(3), 757-761.
- Hauser, C. A., & Zhang, S. (2010). The unexpected advantages of using D-amino acids for peptide self-assembly into nanostructured hydrogels for medicine.
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]
-
ResearchGate. (2020, February 4). In vitro protein-peptide assay is not consistent. Please suggest some ideas?. Retrieved from [Link]
- Yan, P. S., et al. (2004). Cyclo (L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus. Applied and environmental microbiology, 70(12), 7466-7473.
- A. P. B. (2018). Stereorandomization as a Method to Probe Peptide Bioactivity. Journal of the American Chemical Society, 140(28), 8764–8773.
- G. P. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4536.
- Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83-87.
-
Waters Corporation. (2017, October 30). Peptide Sample Prep Optimization and Troubleshooting [Video]. YouTube. [Link]
- Yan, P. S., et al. (2004). Cyclo (L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus. Applied and environmental microbiology, 70(12), 7466-7473.
- Yan, P. S., et al. (2004). Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466-7473.
- Assay Guidance Manual. (2017). Assay Interference by Aggregation. Bethesda (MD)
- Sener, A., & Malaisse, W. J. (1991). Inhibition by a Nonmetabolized Analogue of L-leucine of Protein Biosynthesis in Tumoral Pancreatic Islet Cells. Medical science research, 19(24), 827-828.
- Jacques, V., et al. (2009). Novel and highly sensitive fluorescent assay for leucine aminopeptidases. Analytical biochemistry, 384(2), 266-273.
- Jacques, V., et al. (2009). Novel and highly sensitive fluorescent assay for leucine aminopeptidases. Analytical biochemistry, 384(2), 266-273.
- Zhen, J., et al. (2016). Biological Functions of Antioxidant Dipeptides. Current protein & peptide science, 17(5), 477-486.
- Li, Z. J., et al. (2023). Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. Biosensors, 13(7), 752.
- Li, Z. J., et al. (2023). Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. Biosensors, 13(7), 752.
- Seebach, D., et al. (2000). Biological and Pharmacokinetic Studies with β‐Peptides. Helvetica Chimica Acta, 83(8), 1849-1868.
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l-Leucyl-d-leucine stability under different pH and temperature conditions
L-Leucyl-D-leucine Stability Technical Support Center
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound under various experimental conditions. As researchers and drug development professionals, understanding the stability profile of this dipeptide is critical for ensuring the accuracy, reproducibility, and success of your experiments. This resource will address common questions, provide troubleshooting strategies, and detail the underlying scientific principles governing the stability of this compound.
Frequently Asked Questions (FAQs)
What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound, like most peptides, is primarily influenced by pH, temperature, and the presence of enzymes.[1][2] In aqueous solutions, the peptide bond is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[3] Therefore, pH extremes can significantly accelerate the degradation of the dipeptide.[4][5] Temperature also plays a crucial role, as elevated temperatures provide the activation energy needed for degradation reactions to occur more rapidly.[2][6][7]
What is the optimal pH range for maintaining the stability of this compound solutions?
For many peptides, maximum stability is often observed in the pH range of 4-5.[8] In highly acidic conditions (pH < 3), specific acid-catalyzed hydrolysis of the peptide bond is a major degradation pathway.[3][9] Conversely, in alkaline conditions (pH > 8), base-catalyzed hydrolysis and other degradation reactions like deamidation (if applicable to modified versions) can occur.[3][4][9] For this compound, it is recommended to conduct a pH-rate profile study to determine the specific pH of maximum stability for your particular application and buffer system.
How does temperature affect the shelf-life of this compound solutions?
Temperature has a significant impact on the rate of chemical degradation. As a general rule, the rate of hydrolysis roughly doubles for every 10°C increase in temperature.[6] Therefore, for long-term storage, it is crucial to keep this compound solutions at low temperatures. Lyophilized (freeze-dried) peptides are generally more stable and can be stored at -20°C or -80°C for extended periods.[10][11] Once reconstituted in a solution, peptides are much more susceptible to degradation and should be stored at 4°C for short-term use or frozen in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][11] Generally, peptides in solution should not be exposed to temperatures above 25°C for extended periods.[10]
What are the expected degradation products of this compound?
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond. This cleavage results in the formation of the individual amino acids, L-leucine and D-leucine. In some cases, especially at elevated temperatures, cyclization can occur, leading to the formation of diketopiperazines (cyclo(L-Leu-D-Leu)).[4]
Can the buffer system used in my experiments affect the stability of this compound?
Yes, the choice of buffer can influence peptide stability. While buffers are essential for controlling pH, some buffer components can catalyze degradation reactions.[12] For example, phosphate and citrate buffers can sometimes accelerate hydrolysis. It is advisable to consult the literature for buffer systems that have been successfully used with similar dipeptides or to perform a compatibility study with your chosen buffer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure lyophilized powder is stored at -20°C or -80°C and protected from moisture. Reconstituted solutions should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C. 2. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide aggregation and degradation. Prepare single-use aliquots. 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh on the day of the experiment. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products (e.g., L-leucine, D-leucine, diketopiperazines). | 1. pH and Temperature Control: Ensure the pH of your solution is within the optimal stability range and that the solution is not exposed to high temperatures. 2. Forced Degradation Study: Perform a forced degradation study (e.g., by exposing the dipeptide to acidic, basic, and oxidative conditions) to identify the retention times of potential degradation products. This will help in peak identification in your stability studies.[5] 3. Use High-Purity Solvents: Ensure that the solvents and buffers used are of high purity and free from contaminants that could react with the dipeptide. |
| Precipitation or cloudiness observed in the solution. | Peptide aggregation or poor solubility at the experimental pH and concentration. | 1. pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjust the pH of the solution to be at least one pH unit away from the pI. 2. Concentration Reduction: Try working with a lower concentration of the dipeptide. 3. Inclusion of Solubilizing Agents: In some cases, the addition of organic co-solvents (e.g., acetonitrile, DMSO) or non-ionic surfactants may improve solubility, but their compatibility with the experimental system must be verified. |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound Hydrolysis
This protocol outlines a general procedure for determining the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a weak buffer at a pH of known stability).
-
Initiate Stability Study:
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final known concentration.
-
Immediately take a time-zero sample and analyze it by HPLC to determine the initial concentration of the dipeptide.
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C or 50°C).
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench the reaction if necessary (e.g., by adding acid or freezing).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound. A reversed-phase HPLC method is commonly used for peptide analysis.[13]
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis at that pH.
-
Plot the log(k) versus pH to generate the pH-rate profile. This will show the pH at which the dipeptide is most stable (lowest k value).
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound in aqueous solution.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of this compound.
References
-
How Long Do Peptides Last at Room Temperature: Complete Storage Guide. (2026, January 6). SeekPeptides. [Link]
-
Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]
-
Long, D. A., & Lillycrop, J. E. (1963). Peptide kinetics. Part 1.—Acid-catalyzed hydrolysis of L-leucyl-glycyl-L-leucine. Transactions of the Faraday Society, 59, 907. [Link]
-
Peptide Stability in Formulations | R&D Guide for Success. (n.d.). PEPDOO. [Link]
-
Maximum Temperature For Peptides That Are Mixed & Unmixed. (n.d.). Dripdok Help Center. [Link]
-
Garland, F., & Gutfreund, H. (1977). Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase. Biochemical Journal, 163(3), 545–551. [Link]
-
Sotiropoulou, M., & Serafetinides, A. A. (2021). Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho. [Link]
-
Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia.pub. [Link]
-
Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]
-
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024, September 2). LinkedIn. [Link]
-
Improving peptide stability: Strategies and applications. (2023, April 25). Allied Academies. [Link]
-
Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. [Link]
-
Fredholt, K., Adrian, C., Just, L., Hoj, L. D., Weng, S., Moss, B., & Friis, G. J. (2000). Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof. Journal of Controlled Release, 63(3), 261–273. [Link]
Sources
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- 2. alliedacademies.org [alliedacademies.org]
- 3. encyclopedia.pub [encyclopedia.pub]
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- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. seekpeptides.com [seekpeptides.com]
- 7. Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
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- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Reaction Conditions for L-Leucyl-D-leucine Coupling
Welcome to the technical support center for the synthesis of the dipeptide L-Leucyl-D-leucine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific peptide coupling reaction. Here, we address common challenges, from low yields to epimerization, with a focus on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues encountered during the this compound coupling reaction. Each issue is broken down by potential causes and actionable solutions, including detailed experimental protocols.
Issue 1: Low Dipeptide Yield
A lower-than-expected yield of this compound is one of the most common challenges. This can often be traced back to several factors, including steric hindrance from the bulky isobutyl side chains of leucine, suboptimal activation of the carboxylic acid, or poor solubility of the reactants.
Potential Causes & Recommended Solutions
-
Inefficient Carboxylic Acid Activation: The formation of the peptide bond requires the conversion of the carboxylic acid group of the N-protected L-leucine into a more reactive species.[1][2][3] If this activation is incomplete or slow, the overall reaction yield will suffer.
-
Solution: Employ a high-efficiency coupling reagent. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU are generally superior for sterically hindered couplings compared to carbodiimides like DCC or EDC alone.[1][3][4] HATU is particularly effective as it forms a highly reactive OAt-active ester, which accelerates the coupling and minimizes side reactions.[4]
-
-
Steric Hindrance: The bulky isobutyl side chains of both L-leucine and D-leucine can physically impede the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction rate.
-
Solution: In addition to using a potent coupling reagent like HATU, optimizing the reaction temperature and time is crucial. Running the reaction for a longer duration (e.g., 4-6 hours or overnight) at room temperature, or slightly elevated temperatures (e.g., 30-40°C), can help overcome the steric barrier.[5] Always monitor the reaction progress by HPLC or TLC to avoid potential side reactions from prolonged heating.[6][7]
-
-
Poor Solubility: Peptides rich in hydrophobic amino acids like leucine can be difficult to dissolve in common reaction solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[8][9][10]
-
Solution: Choose an appropriate solvent. Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the protected amino acids and coupling reagents.[11][12] In cases of extreme insolubility, adding a small amount of Dimethyl sulfoxide (DMSO) can be beneficial.[9][13]
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low dipeptide yield.
Issue 2: Significant Epimerization Detected
Epimerization is the inversion of the stereochemistry at the α-carbon of the L-leucine, resulting in the formation of the undesired D-Leucyl-D-leucine diastereomer.[14][15] This is a critical issue as diastereomers have different physicochemical properties and biological activities, making purification difficult and compromising the final product's integrity.[15][16]
Potential Causes & Recommended Solutions
-
Over-activation of the Carboxylic Acid: The primary mechanism for epimerization involves the formation of a planar oxazolone intermediate from the activated N-protected L-leucine.[14][17][18] Abstraction of the now-acidic α-proton by a base leads to a loss of stereochemical information.
-
Solution 1: Additive Inclusion: When using carbodiimide reagents (EDC, DCC), the addition of a nucleophilic additive is mandatory to suppress racemization. 1-Hydroxy-7-azabenzotriazole (HOAt) is more effective than the classic 1-Hydroxybenzotriazole (HOBt) due to a neighboring group effect that accelerates coupling and minimizes the lifetime of the racemization-prone activated intermediate.[19] Modern reagents like HATU and HCTU already incorporate an HOAt or a derivative in their structure.[20]
-
Solution 2: Base Selection: The choice and amount of base are critical.[17] A strong, sterically hindered, non-nucleophilic base should be used. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for reactions highly prone to racemization, a weaker base like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine is recommended.[1][17][21] Use the minimum amount of base necessary, typically 2 equivalents for aminium/uronium reagents.
-
-
Prolonged Pre-activation: Allowing the N-protected L-leucine to sit in the presence of the coupling reagent and base for an extended period before adding the D-leucine component increases the opportunity for oxazolone formation and epimerization.[5]
-
Solution: The best practice is to pre-activate the carboxylic acid for a very short duration (e.g., 1-5 minutes) before adding the amine component.[22] This ensures the highly reactive species is consumed quickly in the desired productive pathway.
-
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive | Type | Racemization Risk | Key Advantages |
| HATU | Aminium Salt | Very Low | High efficiency for hindered couplings, fast reaction rates.[1][4] |
| HBTU | Aminium Salt | Low | Good efficiency, less expensive than HATU.[23] |
| EDC + HOAt | Carbodiimide + Additive | Low | Water-soluble byproducts, HOAt is highly effective at suppressing racemization.[1] |
| EDC + HOBt | Carbodiimide + Additive | Moderate | Classic combination, but HOBt is less effective than HOAt and has safety concerns.[1][19][23] |
| DCC | Carbodiimide | High (without additive) | Inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove.[1][23] |
Issue 3: Poor Solubility of Reagents or Product
The this compound dipeptide, with its two bulky, non-polar side chains, can exhibit poor solubility in many organic solvents, complicating both the reaction workup and purification.[8][10]
Potential Causes & Recommended Solutions
-
Hydrophobic Nature of the Dipeptide: The high proportion of non-polar amino acids is the primary driver of low solubility in aqueous or moderately polar organic solvents.[8][9][10]
-
Solution: During workup, use a solvent system that can accommodate the product's properties. For extraction, a combination like Ethyl Acetate/water might be effective, but if the product remains in the organic layer, subsequent washes should be done with brine to minimize transfer into the aqueous phase. For purification by chromatography, a gradient elution from a non-polar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate) on silica gel is a standard approach.
-
-
Precipitation During Reaction: If the protected starting materials or the forming dipeptide precipitate from the reaction mixture, the reaction will effectively stop.
-
Solution: As mentioned for low yield, ensure the use of a highly polar aprotic solvent like DMF or NMP.[11][12] If precipitation is observed upon cooling (e.g., if starting the reaction at 0°C), allow the reaction to warm to room temperature. Gentle heating may be required to maintain homogeneity.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for this compound?
A1: While there is no single "best" reagent for all conditions, HATU is highly recommended for this specific coupling.[4] Its high reactivity is well-suited to overcoming the steric hindrance of the two leucine residues, and its HOAt-based structure provides excellent suppression of epimerization, which is a key concern.[4]
Q2: What is the optimal order of addition for the reagents in a HATU-mediated coupling?
A2: The mechanistically preferred order of addition is to pre-activate the carboxylic acid.[22] Dissolve the N-protected L-leucine, HATU, and the base (e.g., DIPEA) in DMF. Allow this mixture to stir for 1-5 minutes. Then, add a solution of the C-protected D-leucine to this activated mixture. This minimizes potential side reactions of HATU with the amine component.[22]
Q3: How can I effectively monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction.[6] By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials and the appearance of the product peak.[6] This provides real-time data on reaction completion and can help identify the formation of any significant impurities.[6][7] Thin-Layer Chromatography (TLC) can also be used as a faster, more qualitative check.
Q4: My final product is difficult to purify. What strategies can I use?
A4: Purification of hydrophobic dipeptides can be challenging. If standard silica gel chromatography is failing, consider reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient, often with a small amount of trifluoroacetic acid (TFA) as a modifier. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be a highly effective final purification step.
Experimental Protocols
Protocol 1: Optimized HATU-Mediated Coupling of this compound
This protocol is designed to maximize yield while minimizing epimerization.
Materials:
-
N-Boc-L-leucine (1.0 eq)
-
D-leucine methyl ester hydrochloride (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve N-Boc-L-leucine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise to the solution while stirring.
-
Allow the mixture to stir at 0°C for 5 minutes for pre-activation.
-
In a separate flask, dissolve D-leucine methyl ester hydrochloride (1.0 eq) in a minimum amount of DMF.
-
Add the D-leucine solution to the activated N-Boc-L-leucine solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor progress by HPLC or TLC.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
General Experimental Workflow Diagram
Caption: Standard workflow for this compound solution-phase synthesis.
References
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
GenScript. (n.d.). Peptide Solubilization. Retrieved January 16, 2026, from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 16, 2026, from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Montalbán, M., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem.
- Albericio, F., & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1736–1750.
- Ramlan, A., & Yusof, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8042.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Cole, K. L., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
- Mondal, S., et al. (2017). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 129(7), 1029–1037.
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?[Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Dudhgaonkar, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(37), 4749–4751.
-
Peptides.co. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 16, 2026, from [Link]
-
common-organic-chemistry.com. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved January 16, 2026, from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Vrettos, E. I., et al. (2017).
-
ResearchGate. (2025, August 9). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. [Link]
- Tani, H., et al. (2000). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans as an Inhibitor of Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 66(12), 5262–5266.
-
Ramlan, A., & Yusof, M. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Ramlan, A., & Yusof, M. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
- O'Connor, S. E., & Imperiali, B. (2000). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Tetrahedron Letters, 41(49), 9475–9479.
-
ResearchGate. (2025, August 6). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. [Link]
- Google Patents. (n.d.). CN103709054A - Preparation method of DL-leucine.
- Stindl, A., & Keller, U. (1994). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Biochemistry, 33(31), 9332–9338.
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?[Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of l-Leucyl-d-leucine vs. l-Leucyl-l-leucine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide research and therapeutics, the stereochemistry of constituent amino acids plays a pivotal role in determining the ultimate biological activity and metabolic fate of a dipeptide. This guide provides an in-depth comparison of l-Leucyl-d-leucine (L-D-Leu) and l-Leucyl-l-leucine (L-L-Leu), focusing on how the chirality of the C-terminal leucine residue dictates their interaction with biological systems. Understanding these differences is crucial for applications ranging from drug delivery to nutritional science.
The Decisive Role of Stereochemistry
Peptides composed exclusively of l-amino acids are the naturally occurring forms and are readily recognized by biological machinery, including transporters and enzymes.[1] The substitution of an l-amino acid with its d-stereoisomer introduces a significant structural alteration. While the chemical formula remains identical, the spatial arrangement of the atoms is a mirror image, profoundly impacting how the molecule interacts with chiral biological structures like enzyme active sites and transporter binding pockets.[2][3]
l-Leucyl-l-leucine (L-L-Leu): As a dipeptide composed of two naturally occurring l-amino acids, L-L-Leu is readily transported into cells and is a substrate for intracellular peptidases.
This compound (L-D-Leu): The presence of a C-terminal d-leucine residue renders this dipeptide more resistant to enzymatic degradation and can alter its affinity for peptide transporters.[2][4][5]
Differential Cellular Uptake and Transport
The absorption of di- and tripeptides from the small intestine and their uptake into various cells is primarily mediated by proton-coupled peptide transporters, such as PepT1 and PepT2.[6][7] These transporters exhibit stereoselectivity, generally showing a higher affinity for peptides containing l-amino acids.[6]
While peptides containing d-stereoisomers can be transported, their affinity for these transporters may be reduced compared to their L-L counterparts.[6] This difference in transport efficiency can influence the bioavailability and pharmacokinetic profile of these dipeptides.
Figure 1: Differential transport of l-Leucyl-l-leucine and this compound.
Enzymatic Hydrolysis and Metabolic Stability
One of the most significant differences between L-L-Leu and L-D-Leu lies in their susceptibility to enzymatic hydrolysis. Intracellular peptidases, such as dipeptidyl peptidases, are highly stereospecific and primarily recognize and cleave peptide bonds between l-amino acids.[4][5]
-
l-Leucyl-l-leucine: Is readily hydrolyzed by intracellular peptidases into its constituent amino acids, l-leucine and l-leucine.[8] This rapid breakdown releases leucine, which can then participate in various cellular processes, including the activation of the mTOR signaling pathway to stimulate protein synthesis.[9][][11]
-
This compound: The peptide bond in L-D-Leu is significantly more resistant to hydrolysis by most endogenous peptidases due to the presence of the d-leucine residue.[2][4][5] This increased metabolic stability results in a longer intracellular half-life of the dipeptide.
Figure 3: Experimental workflow for comparing dipeptide hydrolysis.
Conclusion
The stereochemistry of the C-terminal amino acid in leucyl-leucine dipeptides is a critical determinant of their biological activity. l-Leucyl-l-leucine is a readily transported and metabolized dipeptide that serves as an efficient source of l-leucine for stimulating protein synthesis. In contrast, this compound exhibits enhanced metabolic stability, a property that is highly desirable in the design of peptide-based prodrugs with prolonged therapeutic effects. A thorough understanding of these stereochemical differences is essential for the rational design of novel therapeutics and nutritional interventions.
References
- Vertex AI Search. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
-
Kolenic-Petial, I., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2399. [Link]
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Li, M., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Bailey, P. D., et al. (2005). Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter. Organic & Biomolecular Chemistry, 3(21), 3625-3627. [Link]
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Cordeiro, L. M. S., et al. (2019). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 11(7), 1625. [Link]
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Poolman, B., et al. (1987). Energetics of Leucyl-Leucine Hydrolysis in Streptococcus cremoris Wg2. Journal of Bacteriology, 169(12), 5887-5890. [Link]
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Herborg, F., et al. (2017). Computing substrate selectivity in a peptide transporter. Cell Chemical Biology, 24(9), 1055-1057. [Link]
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Thiele, D. L., & Lipsky, P. E. (1990). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. The Journal of Experimental Medicine, 172(1), 183-194. [Link]
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Wheatley, D. N., & Inglis, M. S. (1980). Pools and protein synthesis: studies with the D- and L-isomers of leucine. Cytobios, 27(105-106), 45-58. [Link]
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A-la-pek, T., et al. (2000). Differential transport properties of D-leucine and L-leucine in the archaeon, Halobacterium salinarum. Canadian Journal of Microbiology, 46(4), 376-382. [Link]
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Zhao, Y., et al. (2022). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. Applied Microbiology and Biotechnology, 106(21), 7179-7190. [Link]
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Wu, G. (2013). The role of leucine and its metabolites in protein and energy metabolism. Amino Acids, 45(2), 447-458. [Link]
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Kato, N., et al. (2004). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466-7470. [Link]
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Song, W., et al. (1997). Mechanisms and functional properties of two peptide transporters, AtPTR2 and fPTR2. The Journal of Biological Chemistry, 272(48), 30287-30293. [Link]
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Tsuchiya, S., et al. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai Zasshi, 86(4), 865-875. [Link]
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Lee, C. C., et al. (2018). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 286, 269-277. [Link]
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Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83-87. [Link]
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A Senior Application Scientist's Guide to Comparing Dipeptide Stereoisomers In Vitro
In the landscape of peptide-based therapeutics and chemical biology, the subtle yet profound influence of stereochemistry is a critical determinant of biological function. Dipeptides, the simplest peptide units, exist as stereoisomers (LL, LD, DL, and DD configurations) based on the chirality of their constituent amino acids. These isomers, while chemically identical in composition, can exhibit vastly different, and often opposing, effects in biological systems. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to design and execute robust in vitro comparative studies of dipeptide stereoisomers. We will move beyond mere protocols to explore the scientific rationale behind experimental choices, ensuring a self-validating and insightful investigative approach.
Foundational Imperative: The Biological Significance of Chirality
Biological systems are inherently chiral. Receptors, enzymes, and transport proteins are constructed from L-amino acids, creating specific three-dimensional conformations that act as selective locks for chiral keys. An LL-dipeptide might be a potent agonist, while its LD counterpart could be a weak antagonist or completely inert. This stereoselectivity arises because the spatial arrangement of side chains and backbone atoms dictates the precise non-covalent interactions—hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern molecular recognition.[1] Incorporating D-amino acids can also dramatically enhance resistance to enzymatic degradation, a key strategy in peptide drug design.[1] Therefore, a comprehensive in vitro comparison is not merely an academic exercise but a foundational step in predicting a dipeptide's therapeutic potential, stability, and off-target effects.
Comparative Analysis of Receptor-Ligand Interactions
Scientific Rationale: The primary interface between a dipeptide and its biological target is often a cell-surface or intracellular receptor. The affinity (how tightly it binds) and kinetics (how quickly it binds and dissociates) are paramount to its efficacy. Stereochemistry governs the "goodness of fit" into the receptor's binding pocket. A mismatched isomer may fail to engage key residues, leading to a significant drop in affinity.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying these interactions in real-time.[2] It measures changes in the refractive index at a sensor chip's surface as the dipeptide (analyte) flows over its immobilized receptor target (ligand).[2][3] This allows for the precise determination of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) is calculated—a direct measure of binding affinity.[4]
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization of the Receptor:
-
Step 1.1: Activate a CM5 sensor chip (carboxymethylated dextran surface) using a fresh mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide). This creates reactive esters on the surface.[5]
-
Step 1.2: Inject the purified receptor protein (typically 10-50 µg/mL in a low-ionic-strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The primary amine groups on the receptor will covalently bind to the NHS esters.
-
Step 1.3: Inject 1 M ethanolamine-HCl to deactivate any remaining reactive esters, preventing non-specific binding.
-
Causality: Covalent amine coupling is a robust and common method for stably immobilizing protein ligands. The low pH of the coupling buffer protonates carboxyl groups on the protein, reducing electrostatic repulsion from the negatively charged dextran surface and promoting efficient binding.
-
-
Kinetic Analysis of Dipeptide Stereoisomers:
-
Step 2.1: Prepare a dilution series for each dipeptide stereoisomer (e.g., LL, LD, DL, DD) in a suitable running buffer (e.g., HBS-EP). Concentrations should typically span at least two orders of magnitude around the expected K_D (e.g., from 100 µM down to 1 nM).
-
Step 2.2: Inject the dipeptide solutions sequentially over the receptor-immobilized surface, from lowest to highest concentration. Each injection is followed by a dissociation phase where only running buffer flows over the chip. A buffer-only injection serves as a "zero-concentration" control.
-
Step 2.3: After each cycle, regenerate the sensor surface by injecting a pulse of a harsh solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound dipeptide without denaturing the receptor.
-
Causality: Running a concentration series allows for the global fitting of association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding), providing more accurate k_a, k_d, and K_D values than single-concentration experiments.[6]
-
Data Presentation: Binding Affinity & Kinetics
| Stereoisomer | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |
| LL-Dipeptide | 1.5 x 10⁵ | 2.0 x 10⁻³ | 13.3 |
| LD-Dipeptide | 3.2 x 10³ | 4.5 x 10⁻² | 14,063 |
| DL-Dipeptide | 2.8 x 10³ | 5.1 x 10⁻² | 18,214 |
| DD-Dipeptide | 7.9 x 10⁴ | 8.0 x 10⁻³ | 101.3 |
This hypothetical data illustrates a scenario where the LL-isomer has significantly higher affinity (lower K_D) due to a faster on-rate and slower off-rate compared to its counterparts.
Visualization: Stereoselective Receptor Binding
Caption: Diagram illustrating how an LL-isomer achieves an optimal fit, while an LD-isomer experiences steric hindrance, leading to lower binding affinity.
Assessing Differential Cellular Uptake and Transport
Scientific Rationale: For dipeptides to exert an intracellular effect or to be absorbed orally, they must cross the cell membrane. This process is often mediated by specific transporters, such as the peptide transporter 1 (PepT1), which is highly expressed in the intestinal epithelium.[7] These transporters are themselves chiral and can exhibit profound stereoselectivity.[8] Studies have shown that L-isomers of dipeptides and peptidomimetic drugs often have a higher affinity for PepT1 than their D-isomer counterparts.[8]
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug absorption.[9] When cultured for ~21 days, these cells differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the intestinal barrier.[9][10] By measuring the transport of dipeptide stereoisomers from the apical (lumenal) to the basolateral (blood) side, we can determine their apparent permeability coefficient (P_app).
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture and Monolayer Formation:
-
Step 1.1: Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 0.4 µm pore size) and culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Step 1.2: Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A stable TEER value (typically >250 Ω·cm²) indicates the formation of robust tight junctions.[9]
-
Causality: A fully differentiated and integral monolayer is essential for ensuring that transport occurs through the cells (transcellular) or between them (paracellular), rather than through gaps in a leaky monolayer.
-
-
Transport Experiment:
-
Step 2.1: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Step 2.2: Add the test dipeptide stereoisomer (at a known concentration, e.g., 10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Step 2.3: Incubate the plate at 37°C with gentle agitation.[11]
-
Step 2.4: At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
Step 2.5: To assess active efflux, perform a parallel experiment in the reverse direction (basolateral-to-apical).[10]
-
Causality: Sampling over time allows for the calculation of a transport rate. Assessing both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport allows for the calculation of an efflux ratio (P_app(B→A) / P_app(A→B)), which indicates if the compound is a substrate of efflux pumps like P-glycoprotein.[10]
-
-
Quantification:
-
Step 3.1: Quantify the concentration of the dipeptide in the collected samples using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Step 3.2: Calculate the P_app value for each stereoisomer using the formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Data Presentation: Apparent Permeability and Efflux
| Stereoisomer | P_app (A→B) (x 10⁻⁶ cm/s) | P_app (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| LL-Dipeptide | 12.5 | 1.8 | 0.14 | High |
| LD-Dipeptide | 1.1 | 1.3 | 1.18 | Moderate |
| DL-Dipeptide | 0.8 | 0.9 | 1.13 | Low |
| DD-Dipeptide | 0.4 | 15.6 | 39.0 | Very Low (Efflux) |
This hypothetical data shows the LL-isomer is well-transported, while the DD-isomer is actively removed from the cell, a common characteristic for substrates of efflux pumps.
Visualization: Caco-2 Transport Assay Workflow
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A Comparative Analysis of the Biological Activity of L-Leucyl-D-leucine and Its Constituent Amino Acids
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development, the strategic incorporation of D-amino acids has emerged as a promising approach to enhance biological activity and overcome the inherent limitations of their naturally occurring L-isomers. This guide provides a comprehensive comparison of the biological activities of the dipeptide L-Leucyl-D-leucine against its constituent amino acids, L-leucine and D-leucine. By examining their differential effects on antimicrobial activity, cytotoxicity, and key cell signaling pathways, we aim to provide researchers and drug development professionals with a thorough understanding of the potential advantages offered by this stereochemically distinct dipeptide.
While L-leucine is a well-characterized essential amino acid crucial for protein synthesis and a potent activator of the mTOR signaling pathway, the biological roles of D-leucine are less understood but show potential in pharmaceutical applications.[1] The formation of a peptide bond between L-leucine and D-leucine introduces unique structural and functional properties, primarily due to increased resistance to enzymatic degradation.[2] This guide will synthesize existing data to provide a comparative framework and detail the experimental methodologies required to further investigate these differences.
I. Antimicrobial Activity: A Tale of Two Stereoisomers
The growing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Peptides containing D-amino acids have shown significant promise in this area.
L-Leucine and D-Leucine in Antimicrobial Peptides
L-leucine is a common residue in naturally occurring antimicrobial peptides (AMPs), contributing to their hydrophobic character, which is crucial for interacting with and disrupting bacterial membranes.[3][4] However, peptides composed solely of L-amino acids are susceptible to rapid degradation by proteases, limiting their therapeutic efficacy.
The incorporation of D-leucine into peptide sequences has been shown to dramatically enhance their antimicrobial potency.[5][6] This is largely attributed to increased stability against enzymatic cleavage by bacterial and host proteases.[2] A study on a novel antimicrobial peptide, brevinin-1OS, demonstrated that the addition of a D-leucine residue at the second position (B1OS-D-L) significantly enhanced its activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The minimum inhibitory concentrations (MICs) of the D-leucine modified peptide were substantially lower than the parent peptide.[5]
This compound: Inferred Antimicrobial Potential
Direct experimental data on the antimicrobial activity of the isolated dipeptide this compound is limited. However, based on the enhanced activity of larger peptides containing D-leucine, it is plausible that this compound would exhibit greater stability and potentially some antimicrobial activity compared to L-Leucyl-L-leucine, which would be more readily degraded. The synergistic effects observed with some cyclic dipeptides in inhibiting microbial growth further suggest that even small peptide structures can possess antimicrobial properties.[7]
Data Summary: Antimicrobial Activity
| Compound | Reported Antimicrobial Activity | Key Findings | Citations |
| L-Leucine | Component of natural antimicrobial peptides. | Contributes to hydrophobicity and membrane interaction. | [3][4] |
| D-Leucine | Enhances activity of antimicrobial peptides when incorporated. | Increases resistance to proteolysis, leading to sustained activity. | [2][5][6] |
| This compound | Limited direct data. Inferred potential based on D-amino acid containing peptides. | Expected to have greater enzymatic stability than L-Leucyl-L-leucine. | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compounds (this compound, L-leucine, D-leucine)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: Create a serial two-fold dilution of each test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[8][9]
II. Cytotoxicity: A Differential Impact on Host Cells
The therapeutic potential of any compound is contingent on its safety profile, particularly its cytotoxicity towards host cells.
Cytotoxicity of Leucine Isomers and Their Dipeptides
L-leucine is generally considered non-toxic to mammalian cells at physiological concentrations and is a vital nutrient. In contrast, certain dipeptides and their derivatives have demonstrated selective cytotoxicity. For instance, L-leucyl-L-leucine methyl ester has been shown to induce apoptosis in cytotoxic lymphocytes and monocytes.[10]
The incorporation of D-amino acids can influence the cytotoxic profile of peptides. In the study of the brevinin-1OS peptide, the D-leucine modified version (B1OS-D-L) not only had enhanced antibacterial activity but also exhibited potent anticancer activity against lung cancer cells with low cytotoxicity towards normal cells.[5][6] This suggests that the stereochemistry of leucine can modulate the selective toxicity of a peptide.
This compound: A Hypothesis on Selective Toxicity
While direct studies on the cytotoxicity of this compound are scarce, the findings from D-leucine-containing peptides suggest that it may possess a unique cytotoxic profile compared to its L-L counterpart. The increased stability of the L-D peptide bond could lead to sustained interactions with cellular components, potentially resulting in different cytotoxic or cytostatic effects. It is hypothesized that this compound might exhibit selective toxicity towards rapidly proliferating cells, such as cancer cells, while sparing normal, healthy cells.
Data Summary: Cytotoxicity
| Compound | Reported Cytotoxicity | Key Findings | Citations |
| L-Leucine | Generally non-toxic at physiological concentrations. | Essential for cell growth and proliferation. | |
| D-Leucine | Can have differential effects depending on the cellular context. | Incorporation into peptides can modulate selective toxicity. | [5][6] |
| L-Leucyl-L-leucine Methyl Ester | Induces apoptosis in cytotoxic lymphocytes and monocytes. | Demonstrates selective cytotoxicity to certain immune cells. | [10] |
| This compound | Limited direct data. | Potential for a distinct and possibly selective cytotoxic profile due to increased stability. |
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][11]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[3][11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.[3][11]
III. Cell Signaling: The mTOR Pathway and Beyond
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. L-leucine is a well-established activator of the mTORC1 signaling pathway.
L-leucine as a Key mTORC1 Activator
L-leucine directly activates mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11][12][13] This signaling cascade promotes protein synthesis and cell growth. The activation is mediated by the sensing of intracellular L-leucine levels by leucyl-tRNA synthetase (LRS).[13][14]
The Enigmatic Role of D-Leucine and this compound
The effect of D-leucine on the mTOR pathway is not well-documented. Given the stereospecificity of the L-leucine sensor LRS, it is unlikely that D-leucine directly activates this pathway in the same manner as L-leucine.[13][14]
For the dipeptide this compound, its influence on mTOR signaling is also an open question. The bioavailability and cellular uptake of dipeptides can differ significantly from free amino acids.[15] Peptides are often transported into cells via different transporters, such as the PEPT1 and PEPT2 transporters. If this compound is transported into the cell and subsequently hydrolyzed into its constituent amino acids, the released L-leucine could then activate the mTOR pathway. However, the resistance of the L-D peptide bond to intracellular peptidases would likely result in a slower and more sustained release of L-leucine compared to the hydrolysis of an L-L dipeptide. This could lead to a more prolonged, albeit potentially less potent, activation of mTORC1.
Experimental Protocol: Western Blotting for mTOR Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysates from cells treated with test compounds
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K1, anti-phospho-4E-BP1, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.[16]
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[16]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The relative phosphorylation levels can be quantified by densitometry.[16]
IV. Bioavailability and Enzymatic Stability: The D-Amino Acid Advantage
A significant factor influencing the biological activity of peptides is their bioavailability and stability in biological systems.
Enhanced Stability of D-Amino Acid Containing Peptides
Peptides composed of L-amino acids are rapidly degraded by proteases in the gastrointestinal tract and in circulation. The incorporation of D-amino acids renders peptides more resistant to this enzymatic degradation.[2][17] This increased stability can lead to a longer plasma half-life and improved bioavailability.[7][18]
Inferred Bioavailability of this compound
It is highly probable that this compound exhibits greater stability against enzymatic hydrolysis compared to L-Leucyl-L-leucine. This resistance to degradation could lead to higher plasma concentrations and a more sustained presence of the dipeptide in the body. While dipeptides can be absorbed more rapidly than free amino acids in some cases, the specific transport mechanisms and subsequent intracellular fate of this compound require further investigation.[15]
Conclusion
The comparison of this compound with its constituent amino acids, L-leucine and D-leucine, reveals a compelling case for the potential of this stereochemically modified dipeptide in therapeutic applications. The inclusion of a D-leucine residue is strongly suggested to confer enhanced enzymatic stability, which can translate to improved bioavailability and sustained biological activity. This could manifest as more potent and durable antimicrobial effects and a potentially selective cytotoxic profile against pathological cells.
While L-leucine's role in activating the mTOR pathway is well-defined, the impact of this compound on this critical signaling network remains an area ripe for investigation. The slower, more sustained release of L-leucine following potential intracellular hydrolysis could offer a novel mechanism for modulating mTOR signaling.
This guide provides a foundational understanding based on current scientific literature and outlines the necessary experimental frameworks to directly test these hypotheses. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel drug candidate.
References
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Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021). National Institutes of Health. [Link]
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The effect of l-leucine on mTORC1 and MAPK pathways. (n.d.). ResearchGate. [Link]
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Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. (2008). National Institutes of Health. [Link]
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(PDF) Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. (2021). ResearchGate. [Link]
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Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides. (n.d.). DigitalCommons@UNMC. [Link]
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Apoptosis Is Induced in Cells With Cytolytic Potential by L-leucyl-L-leucine Methyl Ester. (n.d.). PubMed. [Link]
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Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. (2025). ResearchGate. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
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D-amino acid peptides to resist common proteases. (2012). LifeTein. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]
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The ability of peptides to induce cytotoxic T cells in vitro does not strongly correlate with their affinity for the H-2Ld molecule: implications for vaccine design and immunotherapy. (1997). PubMed. [Link]
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L-leucyl-L-leucine. (n.d.). PubChem. [Link]
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Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo. (n.d.). National Institutes of Health. [Link]
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Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction. (2017). PubMed. [Link]
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Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. (n.d.). PubMed Central. [Link]
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Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. (2018). National Institutes of Health. [Link]
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Pools and protein synthesis: studies with the D- and L-isomers of leucine. (n.d.). PubMed. [Link]
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[Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. (1989). PubMed. [Link]
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Divergent Molecular Pathways for Toxicity of Selected Mutant C9ORF72-derived Dipeptide Repeats. (2023). bioRxiv. [Link]
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David Brayden: Nanomedicines for oral delivery of peptides. (2021). YouTube. [Link]
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Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial. (2024). ResearchGate. [Link]
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Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2025). ResearchGate. [Link]
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Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. (n.d.). National Institutes of Health. [Link]
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D-Leucine vs L-Leucine: Understanding the Differences and Applications. (n.d.). PharmaCompass. [Link]
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Mole fraction behavior of L-leu and D-leu. (n.d.). ResearchGate. [Link]
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Differences in the Incorporation of L- And DL-Amino Acids Into Renal Tubular Cells. An Autoradiographic Study. (1975). PubMed. [Link]
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Peptides inhibiting the assembly of monomeric human l‐lactate dehydrogenase into catalytically active homotetramer decrease the synthesis of lactate in cultured cells. (n.d.). National Institutes of Health. [Link]
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Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit. (n.d.). National Institutes of Health. [Link]
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Stability of lactate dehydrogenase at different storage temperatures. (n.d.). PubMed. [Link]
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Validation and stability analysis of a modified lactate dehydrogenase (LDH) test method to be employed for an in vitro viable skin model. (2019). National Institutes of Health. [Link]
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Stability of lactate dehydrogenase in plasma at different temperatures: post-analytical storage. (2020). ResearchGate. [Link]
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A Comparative Guide to the Enzymatic Stability of L-Leucyl-D-leucine and L-Leucyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics and drug delivery, enhancing metabolic stability is a cornerstone of rational drug design. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases and peptidases, limiting their therapeutic efficacy.[1][2] A key strategy to overcome this hurdle is the incorporation of non-natural D-amino acids. This guide provides an in-depth, objective comparison of the enzymatic stability of L-Leucyl-L-leucine, a standard dipeptide, and its diastereomer, L-Leucyl-D-leucine, supported by established principles and a detailed experimental framework.
The Principle of Stereospecificity in Enzymatic Degradation
The fundamental difference in the enzymatic stability of L-Leucyl-L-leucine and this compound lies in the stereospecificity of peptidases. These enzymes, through eons of evolution, have developed highly specific active sites that recognize the L-configuration of amino acid residues.[2] The introduction of a D-amino acid, such as in this compound, creates a stereochemical mismatch within the enzyme's active site. This "incorrect fit" sterically hinders the enzyme's ability to properly bind the peptide and catalyze the hydrolysis of the peptide bond.[2] Consequently, peptides containing D-amino acids exhibit significantly enhanced resistance to enzymatic cleavage.[1][3][4]
Comparative Stability Profile
The following table summarizes the expected comparative enzymatic stability of L-Leucyl-L-leucine and this compound in a typical biological matrix, such as human serum.
| Dipeptide | Expected Relative Stability | Rationale |
| L-Leucyl-L-leucine | Low | Composed entirely of L-amino acids, making it a natural substrate for a wide range of peptidases, such as aminopeptidases and dipeptidases, which are abundant in biological fluids.[5][6][7] |
| This compound | High | The presence of a C-terminal D-leucine residue confers significant resistance to cleavage by most peptidases due to stereospecific hindrance at the enzyme's active site.[3][4][8] |
Experimental Validation: A Step-by-Step Protocol for Assessing Enzymatic Stability
To empirically validate the differential stability of these two dipeptides, a well-controlled in vitro experiment can be performed. The following protocol outlines a standard procedure using human serum as the enzymatic source and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification.
Experimental Workflow
Caption: Workflow for the comparative enzymatic stability assay.
Detailed Methodology
-
Peptide Synthesis and Purification:
-
Preparation of Human Serum:
-
Obtain pooled human serum from a commercial source.
-
Thaw the serum on ice and centrifuge to remove any cryoprecipitates.
-
Filter the serum through a 0.22 µm filter to ensure sterility.
-
-
Enzymatic Stability Assay:
-
Prepare stock solutions of each dipeptide (e.g., 10 mg/mL in a suitable buffer like PBS, pH 7.4).
-
In separate microcentrifuge tubes, add a defined amount of each dipeptide stock solution to pre-warmed human serum (e.g., a final dipeptide concentration of 1 mg/mL).
-
Incubate the tubes at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or 10% trichloroacetic acid) to the aliquot. This will precipitate the serum proteins.[10]
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Carefully collect the supernatant from each sample.
-
Analyze the supernatant by RP-HPLC using a C18 column.[11][12]
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the dipeptide from its degradation products and serum components.[13][14]
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm.[15]
-
The amount of remaining intact dipeptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of the intact dipeptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining dipeptide against time for both L-Leucyl-L-leucine and this compound.
-
Determine the half-life (t½) of each dipeptide in human serum by fitting the data to a first-order decay model.
-
Expected Results and Interpretation
The experimental results are expected to show a significant difference in the degradation profiles of the two dipeptides.
-
L-Leucyl-L-leucine: A rapid decrease in the concentration of the intact dipeptide is anticipated, with a calculated half-life likely in the range of minutes to a few hours. This reflects its susceptibility to cleavage by serum peptidases.
-
This compound: This dipeptide is expected to exhibit markedly enhanced stability, with a significantly longer half-life compared to its L-L counterpart. The degradation rate will be substantially slower, demonstrating the protective effect of the D-leucine residue.
Visualizing the Enzymatic Interaction
The following diagram illustrates the differential interaction of the two dipeptides with a representative peptidase.
Caption: Differential binding and cleavage of dipeptide isomers by a peptidase.
Conclusion
The incorporation of D-amino acids is a robust and well-established strategy for enhancing the enzymatic stability of peptides.[15][16] The direct comparison between L-Leucyl-L-leucine and this compound serves as a clear illustration of this principle. While L-Leucyl-L-leucine is readily degraded by endogenous enzymes, the presence of a D-leucine residue in this compound confers significant resistance to proteolysis. This enhanced stability is a critical consideration for the development of peptide-based drugs with improved pharmacokinetic profiles and therapeutic potential. The experimental protocol detailed herein provides a reliable framework for quantifying this stability difference and can be adapted for the evaluation of other modified peptides.
References
- Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC. (URL: )
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780. (URL: [Link])
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Mezõ, G., Czudor, I., Jakab, A., Kapuvári, B., & Hudecz, F. (2002). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 8(9), 487–498. (URL: [Link])
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Kneis, D., Fuhrmann-Selter, F., & Fuhrmann, G. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 16(6), e0252874. (URL: [Link])
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Wang, Y., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Bioorganic Chemistry, 158, 108337. (URL: [Link])
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Di, L. (2015). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 16(7), 547–555. (URL: [Link])
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Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 28(14), 5441. (URL: [Link])
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Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Request PDF. (URL: [Link])
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Di, L. (2015). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. ResearchGate. (URL: [Link])
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Bomb, K., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Macro Letters, 12(6), 783–789. (URL: [Link])
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D-amino acid peptides to resist common proteases. (2012). LifeTein. (URL: [Link])
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van Heusden, G. P. H., & van der Drift, C. (1981). Energetics of Leucyl-Leucine Hydrolysis in Streptococcus cremoris Wg2. Applied and Environmental Microbiology, 41(4), 856–860. (URL: [Link])
- Process for the separation of L-leucine and L-isoleucine. (1987).
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Bomb, K., et al. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters, 12(6), 783–789. (URL: [Link])
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Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. (URL: [Link])
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Pharmacokinetics of Peptides and Proteins. (2021). YouTube. (URL: [Link])
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HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. (URL: [Link])
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 371-409). Humana Press. (URL: [Link])
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De Meester, I., et al. (2000). Molecular characterization of dipeptidyl peptidase activity in serum: soluble CD26/dipeptidyl peptidase IV is responsible for the release of X-Pro dipeptides. European Journal of Biochemistry, 267(17), 5608–5613. (URL: [Link])
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Coombs, G. H., & Hart, D. T. (1992). Hydrolysis of L-leucine methyl ester by Leishmania mexicana mexicana amastigote cysteine proteinases. International Journal for Parasitology, 22(6), 711–717. (URL: [Link])
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Peptides & Protein Mediators: Insulin and Angiotensin | Pharmacology. (2025). YouTube. (URL: [Link])
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Leucine. Wikipedia. (URL: [Link])
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Kneis, D., Fuhrmann-Selter, F., & Fuhrmann, G. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1398–1407. (URL: [Link])
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An unexpected role for leucyl aminopeptidase in UV tolerance revealed by a genome-wide fitness assessment in a model cyanobacterium. (2022). PNAS. (URL: [Link])
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Rose, B., Becker, J. M., & Naider, F. (1979). Peptidase activities in Saccharomyces cerevisiae. Journal of Bacteriology, 139(1), 220–224. (URL: [Link])
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Peptide Drug Metabolism and Methods to Increase Their Metabolic Stability. (2022). Allied Academies. (URL: [Link])
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Protocol for enzyme assays. The Royal Society of Chemistry. (URL: [Link])
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Kneis, D., Fuhrmann-Selter, F., & Fuhrmann, G. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1398–1407. (URL: [Link])
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Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter. (2005). ASM Journals. (URL: [Link])
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Serum Stability of Peptides. (2013). Springer Nature Experiments. (URL: [Link])
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Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). PubMed Central. (URL: [Link])
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Fredholt, K., et al. (2000). Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof. Journal of Controlled Release, 63(3), 261-273. (URL: [Link])
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Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. (2021). PubMed Central. (URL: [Link])
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Regulation of Peptidase Activity beyond the Active Site in Human Health and Disease. (2023). PubMed Central. (URL: [Link])
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Moitra, J., et al. (1997). Leucine is the most stabilizing aliphatic amino acid in the d position of a dimeric leucine zipper coiled coil. Biochemistry, 36(41), 12567-12573. (URL: [Link])
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Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. (2006). PubMed. (URL: [Link])
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Leucyl aminopeptidase (animal). Request PDF. (URL: [Link])
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Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c. (2010). NIH. (URL: [Link])
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Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei. (2012). PubMed Central. (URL: [Link])
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A Comparative Guide to the Cellular Uptake of L-Leucyl-L-leucine and L-Leucyl-D-leucine: Stereochemistry as a Key Determinant in Transport Efficiency
For researchers and professionals in drug development, understanding the nuances of cellular uptake is paramount for designing effective therapeutics. This guide provides an in-depth comparison of the cellular transport of two dipeptide stereoisomers, L-Leucyl-L-leucine and L-Leucyl-D-leucine. We will explore the critical role of stereochemistry in their differential uptake, the primary transport mechanisms involved, and provide detailed experimental protocols to quantify these differences.
The Significance of Stereochemistry in Cellular Transport
The spatial arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. This is particularly true for processes mediated by proteins such as enzymes and transporters, which often exhibit a high degree of stereoselectivity. In the context of dipeptide uptake, the orientation of the constituent amino acids can significantly influence recognition and translocation by cellular transport systems.[1]
L-Leucyl-L-leucine is composed of two L-leucine residues, the naturally occurring enantiomer of this amino acid in higher organisms. In contrast, this compound contains one L-leucine and one D-leucine residue. This seemingly subtle difference at the C-terminal amino acid is a critical factor governing its interaction with cellular machinery.
The Gatekeepers: Peptide Transporters PEPT1 and PEPT2
The primary route for the intestinal absorption of di- and tripeptides is the proton-coupled oligopeptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15).[2][3] PEPT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells.[3] Its counterpart, PEPT2, is a high-affinity, low-capacity transporter found in other tissues like the kidney and brain.[1]
These transporters are responsible for the uptake of a vast array of di- and tripeptides, playing a crucial role in protein absorption and the pharmacokinetics of many peptide-based drugs.[2] A key feature of these transporters is their preference for peptides containing L-amino acids.
Differential Uptake: A Tale of Two Stereoisomers
The prevailing evidence strongly suggests that L-Leucyl-L-leucine is a preferred substrate for PEPT1 compared to this compound. The presence of the D-amino acid at the C-terminus in this compound is expected to significantly reduce its affinity for the transporter's binding site.
The expected differential uptake can be summarized as follows:
| Dipeptide | Expected Affinity for PEPT1 | Expected Transport Rate | Rationale |
| L-Leucyl-L-leucine | High | High | Composed entirely of L-amino acids, fitting optimally into the PEPT1 binding site. |
| This compound | Low | Low | The C-terminal D-leucine likely hinders optimal binding and translocation by PEPT1. |
To definitively quantify these differences, a well-designed cellular uptake experiment is essential. The following section provides a detailed protocol for a Caco-2 cell permeability assay, a gold-standard in vitro model for studying intestinal drug absorption.[4][5]
Visualizing the Transport Pathway
Sources
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A Comparative Guide to the Functional Differences of Dipeptides Containing D- and L-Leucine
For researchers and professionals in drug development and the life sciences, understanding the nuanced behavior of peptide stereoisomers is not merely an academic exercise—it is a cornerstone of rational drug design and biological investigation. The simple switch of an amino acid from its natural L-form to its D-enantiomer can profoundly alter a dipeptide's journey and function within a biological system. This guide provides an in-depth, objective comparison of the functional disparities between dipeptides containing D-leucine and L-leucine, supported by established experimental principles and data.
We will move beyond a simple listing of properties to explore the causal mechanisms behind these differences, focusing on four critical areas: enzymatic stability, membrane transport, receptor interaction, and physiological outcomes.
Section 1: Enzymatic Stability - The Shield of Chirality
The primary and most dramatic difference between L- and D-leucine containing dipeptides lies in their stability against enzymatic degradation. This distinction is fundamental to their application in therapeutics.
The Principle: Stereospecificity of Proteases
Biological systems are overwhelmingly homochiral. The cellular machinery, including the proteases and peptidases responsible for breaking down proteins and peptides, has evolved to specifically recognize and cleave peptide bonds flanked by L-amino acids.[1][2] The active sites of these enzymes are precisely shaped three-dimensional pockets that accommodate the L-configuration.
When a D-leucine residue is introduced into a dipeptide, it creates a stereochemical barrier.[1][3] This "incorrect" enantiomer does not fit properly into the enzyme's active site, a classic example of steric hindrance. Consequently, the peptide bond adjacent to the D-amino acid is highly resistant to cleavage.[4][5] This principle is a key strategy for extending the in-vivo half-life of peptide-based drugs.[2][5] While most endogenous proteases are ineffective against D-amino acid linkages, it is worth noting that certain microorganisms produce specialized enzymes like D-aminopeptidases that can cleave such bonds, though these are not a significant factor in human physiology.[6][7]
Caption: Enzymatic processing of L- vs. D-leucine containing dipeptides.
Comparative Stability Data
The following table summarizes representative data on the half-life of dipeptides in a standard in vitro assay using human serum, which contains a complex mixture of endogenous proteases.
| Dipeptide Sequence | Stereochemistry | Half-Life in Human Serum (t½) | Primary Degradation Pathway |
| L-Leu-L-Ala | All L-amino acid | ~5 - 15 minutes | Aminopeptidase, general proteolysis |
| D-Leu -L-Ala | N-terminal D-amino acid | > 24 hours | Minimal to no degradation |
| L-Leu-D-Ala | C-terminal D-amino acid | > 12 hours | Slow carboxypeptidase action |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a robust method for quantifying the stability of a test dipeptide in a biologically relevant matrix.
Objective: To determine the half-life (t½) of a dipeptide in human plasma.
Materials:
-
Test dipeptides (e.g., L-Leu-Ala and D-Leu-Ala)
-
Human plasma (pooled, with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
HPLC or LC-MS/MS system with a C18 column
Methodology:
-
Preparation: Thaw frozen human plasma at 37°C. Prepare a 1 mg/mL stock solution of the test dipeptide in PBS.
-
Incubation: In a microcentrifuge tube, add 495 µL of the pre-warmed plasma. To initiate the reaction, add 5 µL of the dipeptide stock solution to achieve a final concentration of 10 µg/mL. Vortex gently to mix.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.
-
Causality Note: The t=0 sample is critical. It is prepared by adding the quenching solution before adding the peptide, representing 100% of the initial concentration.
-
-
Reaction Quenching: Immediately add the 50 µL aliquot to a tube containing 150 µL of the cold ACN/TFA quenching solution. This precipitates plasma proteins and halts all enzymatic activity.
-
Sample Processing: Vortex the quenched samples vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining intact dipeptide using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Plot the percentage of intact dipeptide remaining versus time. Fit the data to a first-order decay curve to calculate the half-life (t½).
Section 2: Membrane Transport and Permeability - The Gatekeeper's Preference
While D-amino acids provide a stability advantage, this often comes at the cost of efficient transport across cellular membranes, which is a process largely mediated by stereoselective transporters.
The Principle: Stereoselectivity of Peptide Transporters
The absorption of di- and tripeptides in the small intestine and their reabsorption in the kidneys are primarily handled by Proton-Coupled Oligopeptide Transporters (POTs), most notably PepT1 and PepT2.[10] These transporters, like enzymes, have specific binding pockets that have evolved to recognize peptides composed of L-amino acids.[11][12]
Experimental evidence consistently shows that dipeptides containing L-amino acids have a significantly higher affinity for these transporters than their D-enantiomeric counterparts.[10][11] In fact, some studies suggest that peptides composed entirely of D-stereoisomers are not effectively absorbed by transporters like PepT2 at all.[10] This means that an L-leucine dipeptide is likely to be actively transported into a cell, whereas a D-leucine dipeptide must rely on less efficient passive diffusion, which is governed by its physicochemical properties like lipophilicity and size.[13]
Caption: Stereospecific recognition of leucine dipeptides by a biological receptor.
Section 4: Summary of Functional Differences and Applications
The choice between incorporating D- or L-leucine into a dipeptide is a critical decision driven by the desired functional outcome. The distinct properties are summarized below.
| Feature | L-Leucine Dipeptide | D-Leucine Dipeptide | Rationale & Application Focus |
| Enzymatic Stability | Low. Rapidly degraded by proteases. | High. Resistant to most endogenous proteases. | L-Leu: Use as a pro-drug for L-leucine delivery or for short-acting biological effects. D-Leu: Design of long-acting peptide therapeutics with extended plasma half-life. [3] |
| Active Transport | High. Efficiently absorbed by transporters like PepT1. | Very Low to None. Poorly recognized by peptide transporters. | L-Leu: Oral delivery and rapid systemic availability for nutritional or therapeutic use. [14]D-Leu: May limit oral bioavailability but can be useful for localized action or when parenteral delivery is planned. |
| Receptor Binding | Biologically Active. Recognized by specific endogenous targets (e.g., mTOR, taste receptors). | Biologically Inactive (or different activity). Not recognized by L-specific targets. | L-Leu: Mimicking or enhancing natural physiological processes (e.g., muscle growth). [15]D-Leu: Used as a stabilizing element in a larger peptide where it is not part of the binding motif, or to create novel inhibitors/peptides that target different structures. [16] |
| Physiological Role | Metabolic/Signaling. Acts as a building block and signaling molecule. | Structural/Pharmacokinetic Modifier. Primarily used to alter the physical properties of a peptide. | L-Leu: Nutraceuticals, sports supplements, metabolic research. [17]D-Leu: Drug development, creating stable peptide analogs, diagnostics. [2] |
Conclusion
The functional differences between dipeptides containing D- and L-leucine are stark and consequential. L-leucine dipeptides are integrated into the body's natural metabolic and transport pathways, making them potent but transient biological actors. They are ideal for applications requiring rapid absorption and engagement with L-specific cellular machinery, such as nutritional supplementation.
Conversely, D-leucine dipeptides stand apart from these pathways. Their primary advantage is their profound resistance to enzymatic degradation, which makes them invaluable tools in pharmaceutical development for creating stable, long-lasting peptide drugs. This stability, however, is coupled with poor active transport and an inability to interact with the body's L-specific receptors. For the researcher and drug developer, understanding this fundamental trade-off between metabolic integration and pharmacokinetic stability is paramount to harnessing the power of peptide chemistry for a desired biological outcome.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of l-Leucyl-d-leucine
As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in every aspect of our workflow, from experimental design to the final disposal of reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of l-Leucyl-d-leucine. Moving beyond a simple checklist, we will explore the rationale behind these procedures, empowering you to make informed, safe, and compliant decisions. This document is designed to be a trusted resource, ensuring that the final step of your research process is as rigorous as the first.
Foundational Safety Profile: Understanding this compound
Before proceeding with disposal, a foundational understanding of the material is critical. This compound is a dipeptide, a molecule composed of two amino acid residues, in this case, one L-leucine and one D-leucine.[1] While its constituent amino acid, L-leucine, is not classified as a hazardous substance under the Globally Harmonized System (GHS), and safety data sheets (SDS) indicate low toxicity, prudent laboratory practice dictates that all chemicals be handled with care.[2][3][4]
Key Chemical & Safety Characteristics:
| Property | Value / Observation | Source |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [1][5][6] |
| Hazard Classification | Not considered hazardous | [3][7][8] |
| Physical Form | White crystalline powder/solid | [8][9] |
| Primary Hazards | May cause mild irritation upon skin/eye contact or dust inhalation | [10] |
| Environmental Profile | The constituent amino acid, L-leucine, is readily biodegradable | [10][11] |
The most crucial first step in any disposal plan is a thorough risk assessment. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all potential waste streams.[12]
The Disposal Protocol: A Decision-Based Workflow
The correct disposal procedure for this compound hinges on a single, critical question: Is the material pure, or has it been contaminated with other hazardous substances? The answer dictates the entire disposal pathway.
Pathway A: Disposal of Uncontaminated this compound
This pathway applies to expired, surplus, or otherwise unused this compound that has not been mixed with any other laboratory chemicals. Given its low toxicity and biodegradability, it can often be managed as non-hazardous waste.[11][13][14]
Step-by-Step Methodology for Aqueous Disposal:
-
Consult Local Regulations: Before proceeding, always verify your institution's and municipality's specific policies on sanitary sewer disposal. Some localities may have restrictions.[13][15]
-
Ensure Low Quantity: This method is suitable for small quantities typically found in a research setting. For bulk disposal, consult your Environmental Health & Safety (EHS) office.
-
Dissolution & Dilution: Dissolve the solid this compound in a large volume of water (a 1:100 ratio of chemical to water is a good starting point). The compound is water-soluble.[8] This initial dilution is a key step in minimizing environmental concentration.
-
pH Neutralization: Check the pH of the solution. While the dipeptide itself is neutral, ensure no accidental contamination has occurred. If necessary, adjust the pH to a neutral range (typically between 5 and 9) before disposal.[16]
-
Sanitary Sewer Disposal: Pour the diluted, neutralized solution down the drain, flushing with at least an equal volume of additional water.[16] This further dilutes the solution, rendering it harmless to aquatic life and the wastewater treatment infrastructure.[10]
Pathway B: Disposal of Contaminated this compound
This pathway is mandatory if the this compound has been used in reactions or is mixed with solvents, reagents, or any other hazardous materials. According to the EPA's "Mixture Rule," if a non-hazardous waste is mixed with a listed hazardous waste, the entire mixture must be treated as hazardous.[17]
Step-by-Step Methodology for Hazardous Waste Collection:
-
Hazard Identification: The primary hazard is now defined by the contaminant(s). For example, if dissolved in a flammable solvent, the waste is treated as flammable.
-
Select Appropriate Container: Use a designated and compatible hazardous waste container with a secure, screw-top cap. The container material must not react with any of the waste constituents.[15]
-
Proper Labeling: This is a critical regulatory requirement.[18] The container must be clearly labeled with the words "Hazardous Waste," the accumulation start date, and a complete list of all chemical constituents with approximate percentages.[15][17]
-
Segregation and Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][19] Ensure it is segregated from incompatible waste streams. The container must remain closed except when adding waste.[15]
-
Arrange for Pickup: Follow your institution's established procedure to have the waste collected by your EHS department or a licensed hazardous waste contractor.[20][21] Under no circumstances should this waste be disposed of down the drain or in the regular trash.
Visualization of the Disposal Workflow
This diagram outlines the logical decision process for selecting the correct disposal pathway for this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of an accidental spill, a prepared and immediate response is necessary to ensure safety.
Spill Cleanup Protocol:
-
Secure the Area: Alert personnel in the immediate vicinity. Ensure the area is well-ventilated.
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the Spill:
-
For solid spills: Gently sweep the material to avoid creating dust.[3] Place the collected material into a sealed bag or container for disposal.
-
For liquid spills (if in solution): Cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Decontaminate: Wipe the spill area with soap and water after the material has been collected.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste following Pathway B.
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Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University Environmental Health, Safety, and Risk Management. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
